4-Fluoropiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLOOKBLTTXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999438 | |
| Record name | 4-Fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78197-27-0 | |
| Record name | 4-Fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoropiperidine CAS number and properties
An In-Depth Technical Guide to 4-Fluoropiperidine for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into the causality behind its applications, synthesis strategies, and handling protocols. The structure of this document is designed to logically flow from fundamental properties to complex applications, ensuring a thorough understanding of this critical building block.
Introduction: The Strategic Role of Fluorine in the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space. The strategic introduction of a fluorine atom, as in this compound, offers a powerful tool for fine-tuning the molecule's physicochemical and pharmacological properties.
The high electronegativity of fluorine allows for the precise modulation of the basicity (pKa) of the piperidine nitrogen.[1] This modulation is a cornerstone of modern drug design, enabling chemists to enhance target binding, improve metabolic stability, reduce off-target effects, and overcome challenges like P-glycoprotein (P-gp) efflux.[1] This guide will explore the properties, synthesis, and applications that make this compound an indispensable tool in the medicinal chemist's arsenal.
Core Physicochemical Properties: A Comparative Overview
For practical laboratory use, it is essential to distinguish between the free base form of this compound and its more common hydrochloride salt. The salt form often provides superior stability and handling characteristics.
| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |
| CAS Number | 78197-27-0[2] | 57395-89-8[3][4] |
| Molecular Formula | C₅H₁₀FN[2][5] | C₅H₁₀FN · HCl |
| Molecular Weight | 103.14 g/mol [2][5][6] | 139.60 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2] | Off-white to white solid[4] |
| Boiling Point | 120.2 ± 33.0 °C (at 760 Torr)[2] | Not applicable |
| Melting Point | Not available | 163-167 °C[4] |
| Density | 0.97 ± 0.1 g/cm³ (at 20 °C)[2] | ~1 g/cm³[7] |
| pKa | 9.33 ± 0.10 (Predicted)[2] | Not applicable |
| Storage Conditions | 2-8°C, protect from light[2] | 2-8°C, moisture sensitive[4] |
Synthesis Strategies: Accessing the Fluorinated Scaffold
The synthesis of fluorinated piperidines, particularly as single isomers, can be challenging.[1] Modern synthetic chemistry has evolved to address this, moving towards more efficient and stereoselective methods. Key strategies often involve either the asymmetric hydrogenation of a fluoroenamide derived from a pyridine precursor or the enzymatic dynamic asymmetric transamination of a fluoroketone.[1]
A prominent example from Merck on the synthesis of a syn-fluoro-piperidine pharmacophore for a CGRP receptor antagonist highlights these advanced approaches.[1] Their investigation explored both transition-metal-mediated and biocatalytic routes to avoid direct, and often difficult, stereoselective fluorination.[1]
Conceptual Synthesis Workflow: Asymmetric Hydrogenation
The following diagram illustrates a generalized workflow for an asymmetric hydrogenation approach, a common strategy for producing chiral fluoropiperidines.
Caption: Conceptual workflow for asymmetric hydrogenation synthesis.
Application in Drug Discovery: Modulating Basicity for Enhanced Performance
The true value of this compound in drug discovery lies in its ability to modulate the pKa of the basic nitrogen, which profoundly influences a drug candidate's interaction with its biological target and its overall pharmacokinetic profile.[1]
The Causality of Fluorine Substitution:
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This effect is stereochemically dependent. For instance, an axial fluorine can result in a higher relative pKa compared to its equatorial counterpart due to the orientation of the C-F bond relative to the protonated nitrogen.[1]
-
hERG Channel Mitigation: Molecules with highly basic nitrogen atoms are often promiscuous and can exhibit cardiovascular toxicity by binding to the hERG potassium ion channel.[1] Incorporating fluorine to reduce basicity is a proven strategy to disrupt this binding and improve the cardiovascular safety profile.[1]
-
Overcoming P-gp Efflux: The P-glycoprotein efflux pump is a major mechanism of drug resistance. A Merck study on a kinesin spindle protein (KSP) inhibitor demonstrated that modulating the piperidine pKa into the 6.5-8.0 range by introducing a fluorine atom led to reduced P-gp efflux and identified a viable clinical candidate, MK-0731.[1]
Logical Relationship in SAR Studies
The following diagram illustrates the decision-making process in a Structure-Activity Relationship (SAR) study where this compound could be introduced.
Caption: SAR workflow for introducing a 4-fluoro substituent.
Safety, Handling, and Storage
Proper handling of this compound and its salts is critical due to their potential hazards. The following tables summarize the GHS classifications.
GHS Hazard Summary: this compound (Free Base) [6]
| Hazard Class | Statement |
| Flammable Liquid | H225/H226: Highly flammable / Flammable liquid and vapor |
| Acute Toxicity (Oral) | H301/H302: Toxic / Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Skin Corrosion | H314: Causes severe skin burns and eye damage |
| Acute Toxicity (Inhalation) | H331/H332: Toxic / Harmful if inhaled |
| STOT SE | H335: May cause respiratory irritation |
GHS Hazard Summary: this compound Hydrochloride [3]
| Hazard Class | Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Eye Irritation | H319: Causes serious eye irritation |
| Skin Irritation | H315: Causes skin irritation (less prevalent) |
| STOT SE | H335: May cause respiratory irritation (less prevalent) |
Standard Laboratory Handling Protocol
This protocol is a self-validating system designed to ensure user safety.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Handling and Dispensing:
-
Storage:
-
Spill & Disposal:
Conceptual Experimental Workflow: N-Alkylation
To illustrate its utility as a building block, this section provides a conceptual protocol for a standard N-alkylation reaction, a fundamental transformation in drug synthesis.
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound hydrochloride (1.0 eq).
-
Add a suitable solvent (e.g., Acetonitrile, DMF).
-
Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 eq) to neutralize the hydrochloride and deprotonate the piperidine nitrogen.
-
Stir the mixture for 10-15 minutes at room temperature.
-
-
Addition of Electrophile:
-
Add the alkylating agent (e.g., an alkyl halide like Benzyl Bromide, 1.0-1.2 eq) dropwise to the stirring solution.
-
-
Reaction Monitoring:
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
If using a water-miscible solvent, dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated this compound.
-
Workflow Diagram: N-Alkylation
Caption: Conceptual workflow for an N-alkylation reaction.
References
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This compound | C5H10FN | CID 2759159 . PubChem - NIH. [Link]
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This compound hydrochloride | C5H11ClFN | CID 2759158 . PubChem - NIH. [Link]
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Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination . Organic Process Research & Development - ACS Publications. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PMC - PubMed Central. [Link]
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This compound HCl, CasNo.57395-89-8 NovaChemistry United Kingdom . LookChem. [Link]
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4-Fluoropiperidine: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, 4-fluoropiperidine has emerged as a particularly valuable scaffold. The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, and the introduction of a fluorine atom at the 4-position imparts a unique combination of electronic and conformational effects.[1][2] This guide provides an in-depth analysis of this compound as a building block in drug discovery, exploring the scientific rationale for its use, common synthetic strategies, and its application in successful drug discovery case studies.
The Strategic Impact of Fluorine in the Piperidine Scaffold
The substitution of a hydrogen atom with fluorine at the 4-position of a piperidine ring induces profound, and often beneficial, changes to the molecule's properties. These alterations are not merely incremental but can fundamentally shift the drug-like characteristics of the parent compound.
Modulation of Basicity (pKa)
One of the most significant effects of introducing fluorine is the modulation of the basicity of the piperidine nitrogen. The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect through the sigma bond framework, lowering the pKa of the nitrogen.[3]
-
Causality: The fluorine atom pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. This results in a weaker base compared to its non-fluorinated counterpart.
-
Practical Implications:
-
Reduced hERG Liability: Many basic amines exhibit off-target activity at the hERG potassium ion channel, which can lead to severe cardiotoxicity. Lowering the pKa can mitigate this interaction and improve the cardiovascular safety profile of a drug candidate.[1]
-
Improved Oral Absorption: A lower pKa can alter the ionization state of a molecule in the gastrointestinal tract, potentially improving its absorption profile.
-
Fine-Tuning Target Engagement: For many targets, the protonation state of a ligand is critical for binding. Adjusting the pKa allows for the optimization of this interaction.
-
| Compound | Predicted pKa |
| Piperidine | ~11.2 |
| This compound | 9.33 - 9.4 [4][5][6] |
Table 1: Comparison of the predicted pKa values of piperidine and this compound.
Conformational Control and Pre-organization
Fluorine substitution at the 4-position significantly influences the conformational equilibrium of the piperidine ring. While alkyl groups generally prefer an equatorial position to minimize steric hindrance, fluorine can exhibit a preference for the axial position. This preference is driven by subtle, non-covalent interactions.
-
Causality: The preference for the axial conformation can be attributed to stabilizing hyperconjugative and electrostatic interactions.[7][8] Specifically, a favorable dipole interaction can exist between the axial C-F bond and the protonated nitrogen (C-F···H-N+).[1] This pre-organizes the molecule into a specific shape.
-
Practical Implications:
-
Enhanced Binding Affinity: By locking the piperidine ring into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced, which can lead to a significant increase in potency.
-
Improved Selectivity: A rigidified conformation can improve selectivity by disfavoring binding to off-targets that would require a different conformation.
-
Metabolic Stability
The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[7]
-
Causality: The primary mechanism of CYP-mediated metabolism is hydrogen atom abstraction, a process that is energetically unfavorable at a C-F bond. Placing a fluorine atom at a potential site of metabolism effectively "blocks" that position from oxidative degradation.[9][10]
-
Practical Implications:
-
Increased Half-Life: Blocking metabolic hotspots can significantly increase the in vivo half-life of a drug, potentially leading to less frequent dosing.
-
Improved Bioavailability: Reduced first-pass metabolism in the liver can lead to higher oral bioavailability.
-
Synthetic Strategies and Methodologies
The accessibility of this compound and its derivatives is crucial for its widespread use. Several reliable synthetic routes have been developed, starting from commercially available materials.
Illustrative Synthetic Workflow
A common and effective strategy for synthesizing N-protected this compound involves the fluorination of a corresponding 4-hydroxypiperidine precursor. This workflow highlights the key transformations required.
Caption: A generalized synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine
This protocol describes a two-step process starting from commercially available N-Boc-4-hydroxypiperidine.
Step 1: Fluorination of N-Boc-4-hydroxypiperidine
-
Materials: N-Boc-4-hydroxypiperidine, Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel.
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-fluoropiperidine.
-
Step 2: Deprotection to yield this compound Hydrochloride
-
Materials: N-Boc-4-fluoropiperidine, 4M HCl in 1,4-dioxane, Diethyl ether.
-
Procedure:
-
Dissolve the N-Boc-4-fluoropiperidine (1.0 eq) from the previous step in a minimal amount of 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[11]
-
Case Studies in Drug Discovery
The strategic advantages of the this compound scaffold are best illustrated through its successful application in clinical candidates and approved drugs.
Kinesin Spindle Protein (KSP) Inhibitors for Oncology
In the development of KSP inhibitors for cancer therapy, researchers at Merck encountered a lead compound that was a substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy.[1]
-
Challenge: Overcome P-gp efflux and improve the pharmacokinetic profile.
-
Solution: Introduction of a fluorine atom onto the piperidine ring. The team synthesized both the axial and equatorial isomers.
-
Outcome: The axial fluoro-isomer (which became part of the clinical candidate MK-0731) exhibited a higher pKa (7.6) compared to the equatorial isomer (6.6). This modulation of basicity, combined with conformational effects, led to reduced P-gp efflux and improved efficacy, highlighting the nuanced role of stereochemistry in fluorination strategies.[1]
Dopamine Receptor (D4R) Antagonists for CNS Disorders
In the pursuit of selective D4R antagonists, researchers have utilized fluorinated piperidines to enhance potency and drug-like properties.[12]
-
Challenge: Achieve high potency and selectivity for the D4 receptor.
-
Solution: A 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold was developed. The incorporation of fluorine was part of a broader structure-activity relationship (SAR) study.
-
Outcome: Compounds incorporating the fluorinated piperidine scaffold, such as analog 9s with a 4-fluorophenoxy moiety, demonstrated exceptionally high potency with a Ki of 1.0 nM.[12] This case demonstrates how the this compound motif can be a key component in building highly potent and selective ligands.
Logical Framework for Application
Deciding when and how to deploy the this compound building block requires a systematic approach. The following diagram outlines a decision-making process for medicinal chemists.
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An In-Depth Technical Guide to the Fundamental Characteristics of 4-Fluoropiperidine
Introduction: The Strategic Introduction of Fluorine into a Privileged Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with biological targets. The strategic incorporation of fluorine into this privileged structure, creating derivatives such as 4-fluoropiperidine, has emerged as a powerful tactic in modern drug design. This is driven by the unique electronic properties of the fluorine atom, which can profoundly influence a molecule's physicochemical and pharmacological profile.[2]
This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, conformational landscape, spectroscopic signature, reactivity, and its application in medicinal chemistry, providing both theoretical understanding and practical, field-proven insights.
Molecular Structure and Conformational Dynamics
Core Structure and Physicochemical Properties
This compound is a simple, yet structurally intriguing molecule. The introduction of a highly electronegative fluorine atom at the C4 position of the piperidine ring induces significant changes in its electronic and conformational properties compared to the parent piperidine.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀FN | [3] |
| Molecular Weight | 103.14 g/mol | [3] |
| CAS Number | 78197-27-0 | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 120.2 ± 33.0 °C (at 760 Torr) | [4] |
| Density | 0.97 ± 0.1 g/cm³ (at 20 °C) | [4] |
| pKa (predicted) | 9.33 ± 0.10 | [4] |
| pKa (experimental) | 9.4 | [3] |
The Axial vs. Equatorial Conformer: A Delicate Balance
The piperidine ring exists in a dynamic equilibrium between two chair conformations. For a substituent at the 4-position, this translates to an equilibrium between an axial and an equatorial orientation. For many substituents, the equatorial position is sterically favored to minimize 1,3-diaxial interactions.[5] However, for fluorine, the situation is more nuanced due to its small size and strong electronegativity, which bring stereoelectronic effects into play.[6][7]
While computational studies on the 4-fluoropiperidinium cation in the gas phase suggest a preference for the axial conformer, experimental observations in aqueous solution indicate that the equatorial conformer is dominant.[7] This highlights the significant role of the solvent in modulating the conformational equilibrium. The equatorial conformer of the 4-fluoropiperidinium salt has a larger dipole moment (8.0 D) compared to the axial conformer (6.4 D), leading to greater stabilization in polar solvents like water.[8] This interplay of hyperconjugation, electrostatic interactions, and solvation effects is a critical consideration in the design of this compound-containing molecules, as the conformation can directly impact binding to a biological target.[6][7]
Caption: Fluorination of N-Boc-4-hydroxypiperidine.
Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine
-
Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-4-fluoropiperidine.
Step 2: Deprotection of N-Boc-4-fluoropiperidine
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield this compound, typically as a hydrochloride salt.
Caption: Deprotection of N-Boc-4-fluoropiperidine.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Reaction Setup: Dissolve N-Boc-4-fluoropiperidine (1.0 eq.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane.
-
Reaction Progression: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting solid can be triturated with diethyl ether to afford this compound hydrochloride as a solid.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by multiplets in the aliphatic region. The proton at C4, geminal to the fluorine, will appear as a complex multiplet due to coupling with both the adjacent protons and the fluorine atom.
-
¹³C NMR: The carbon spectrum will show signals for the four distinct carbon environments in the piperidine ring. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the multiplicity of which will depend on the coupling to the protons on C4 and C3/C5.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorptions for the N-H and C-H stretching vibrations. A key feature will be the C-F stretching vibration, which typically appears in the region of 1100-1000 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound is expected to show the molecular ion peak (M⁺). Common fragmentation pathways for piperidines involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. [9]
Reactivity and Derivatization
The nitrogen atom of this compound is a nucleophilic center and readily undergoes a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
N-Alkylation
The secondary amine of this compound can be alkylated using various alkyl halides in the presence of a base.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add the alkyl halide (1.1 eq.).
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter off the solid base and concentrate the filtrate. The residue can be purified by column chromatography or by an extractive work-up followed by distillation or crystallization.
N-Arylation
The synthesis of N-aryl-4-fluoropiperidines can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAᵣ) reactions with activated aryl halides.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a fluorine atom at the 4-position of the piperidine ring can have several beneficial effects on the properties of a drug candidate:
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen. This can be crucial for optimizing a drug's pharmacokinetic profile, as pKa influences properties such as solubility, membrane permeability, and off-target interactions (e.g., hERG channel binding). [2][10]* Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.
-
Conformational Constraint: As discussed earlier, the fluorine atom can influence the conformational preference of the piperidine ring, which can lead to a more favorable binding orientation with the target protein.
-
Enhanced Target Interactions: The polar C-F bond can participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, potentially increasing potency and selectivity.
Case Study: Rolapitant (Varubi®)
A notable example of a drug containing the this compound moiety is Rolapitant, a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. [11][12]
Caption: Role of the this compound moiety in Rolapitant.
In the structure of Rolapitant, the this compound unit is a key component. While specific structure-activity relationship studies detailing the precise contribution of the 4-fluoro substituent are not extensively published in the public domain, its inclusion is consistent with the general principles of medicinal chemistry. The fluorine atom likely modulates the basicity of the piperidine nitrogen, influencing the drug's overall physicochemical properties and potentially contributing to its long half-life of approximately 7 days. [11]The pharmacokinetic profile of Rolapitant shows that it is extensively metabolized, but the this compound core likely contributes to the overall stability of the molecule. [13]
Conclusion
This compound is a valuable building block in modern medicinal chemistry. Its unique combination of a three-dimensional piperidine scaffold and the electronic influence of a fluorine substituent provides drug designers with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, conformational behavior, and reactivity is crucial for its effective application in the development of novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
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An In-Depth Technical Guide to the Lipophilicity of 4-Fluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of modern medicinal chemistry. It governs a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (LogP) is the most widely used metric for lipophilicity, representing the logarithmic ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water). A delicate balance of lipophilicity is crucial; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1]
The introduction of fluorine into drug candidates has become a powerful strategy for fine-tuning their physicochemical properties.[2] The unique electronic nature of fluorine can significantly alter a molecule's pKa, metabolic stability, and, importantly, its lipophilicity. This guide provides a comprehensive technical exploration of the lipophilicity of 4-fluoropiperidine, a heterocyclic building block of increasing interest in drug discovery. We will delve into the theoretical underpinnings of its lipophilicity, experimental and computational methodologies for its determination, and the practical implications for drug development.
The Impact of Fluorine on the Physicochemical Properties of the Piperidine Scaffold
The piperidine ring is a prevalent scaffold in pharmaceuticals. Understanding how substituents alter its properties is therefore of paramount importance. The introduction of a highly electronegative fluorine atom at the 4-position of the piperidine ring induces a cascade of electronic and conformational effects that collectively determine its lipophilicity.
Electronic Effects of the Fluorine Substituent
The primary electronic influence of the fluorine atom is its strong inductive electron-withdrawing effect (-I effect). This effect polarizes the carbon-fluorine bond, creating a dipole moment, and can influence the electron density throughout the piperidine ring. This alteration of the electronic landscape can impact the molecule's overall polarity and its ability to interact with surrounding water molecules, thereby affecting its partitioning between aqueous and lipid phases.
One of the most significant consequences of this inductive effect is the modulation of the basicity of the piperidine nitrogen. The pKa of a molecule, the pH at which it is 50% ionized, is a critical determinant of its behavior in physiological environments. For a basic compound like piperidine, a lower pKa indicates a weaker base. The electron-withdrawing fluorine atom in this compound pulls electron density away from the nitrogen, making its lone pair less available for protonation. This results in a lower pKa compared to the parent piperidine molecule.
| Compound | pKa |
| Piperidine | ~11.2 |
| This compound | ~9.4[2] |
This reduction in pKa means that at physiological pH (around 7.4), a larger fraction of this compound will exist in its neutral, more lipophilic form compared to piperidine, which will be predominantly protonated and more water-soluble.
Conformational Analysis: The Axial vs. Equatorial Fluorine
The piperidine ring exists predominantly in a chair conformation. A substituent at the 4-position can occupy either an axial or an equatorial position. For this compound, there is a complex interplay of steric and electronic factors that determine the preferred conformation of the fluorine atom. These factors include charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion.[3]
In the case of the 4-fluoropiperidinium ion (the protonated form), the equatorial conformer is often favored in aqueous solution, despite some computational models suggesting the axial conformer should be more stable.[4] This preference for the equatorial position in the solvated state is attributed to the larger dipole moment of the equatorial conformer, which allows for more favorable interactions with polar water molecules.[4] The conformational equilibrium of this compound can be visualized as follows:
Caption: Workflow for the Shake-Flask Method of LogP determination.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, more automated alternative to the shake-flask method. It determines lipophilicity based on the retention time of a compound on a nonpolar stationary phase. A correlation is established between the retention times of a series of known compounds and their LogP values, which is then used to determine the LogP of the unknown compound. [5] Experimental Protocol: RP-HPLC Method
-
System Setup: Use a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare solutions of at least five to six reference compounds with accurately known LogP values spanning the expected range of the test compound.
-
Chromatographic Analysis: Inject the calibration standards and the test compound (this compound) into the HPLC system under isocratic or gradient elution conditions.
-
Data Acquisition: Record the retention time (tR) for each compound and the dead time (t0), which is the retention time of an unretained compound.
-
Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor: k' = (tR - t0) / t0
-
Calibration Curve: Plot log(k') of the calibration standards against their known LogP values. Perform a linear regression to obtain the calibration equation: LogP = a * log(k') + b
-
LogP Determination: Use the log(k') of the test compound and the calibration equation to calculate its LogP.
Causality Behind Experimental Choices: The choice of the stationary and mobile phases is crucial for achieving good separation and a reliable correlation. The calibration standards should be structurally similar to the test compound to ensure the validity of the correlation.
Caption: Workflow for the RP-HPLC Method of LogP determination.
Computational Determination of LogP
Computational methods for LogP prediction have become indispensable in early-stage drug discovery due to their high throughput and cost-effectiveness. These methods can be broadly categorized into fragment-based and property-based approaches.
1. Fragment-Based Methods (e.g., cLogP)
These methods calculate LogP by summing the contributions of individual atoms or molecular fragments. The contribution of each fragment is derived from a database of experimentally determined LogP values. Correction factors are often applied to account for intramolecular interactions.
2. Property-Based Methods (e.g., ALOGP, XLogP3)
These methods use whole-molecule properties, such as molecular surface area, polarizability, and topological indices, to predict LogP through regression models.
Computational Workflow for LogP Prediction
-
Structure Input: Generate a 2D or 3D representation of the molecule (this compound) in a suitable format (e.g., SMILES or SD file).
-
Ligand Preparation: Use software (e.g., Schrödinger's LigPrep, ChemDraw) to generate a low-energy 3D conformation of the molecule. This step may also involve generating possible tautomers and ionization states, though for LogP, the neutral form is used. [6]3. Descriptor Calculation: The software calculates a set of molecular descriptors relevant to lipophilicity.
-
LogP Prediction: The chosen algorithm (e.g., XLogP3) uses its internal model and the calculated descriptors to predict the LogP value.
Caption: A generalized workflow for computational LogP prediction.
Implications for Drug Development
The slightly lower calculated lipophilicity and reduced pKa of this compound compared to piperidine have several important implications for its use in drug design:
-
Improved Aqueous Solubility: The lower LogP and the reduced basicity can lead to better aqueous solubility of drug candidates incorporating this moiety, which is often a desirable trait for oral bioavailability.
-
Modulation of Membrane Permeability: While a certain level of lipophilicity is required for passive diffusion across cell membranes, very high lipophilicity can lead to sequestration in lipid bilayers. The fine-tuning of LogP by introducing a 4-fluoro substituent can help optimize this balance.
-
Reduced hERG Liability: The reduction in basicity has been shown to be a strategy to mitigate the risk of hERG potassium channel inhibition, a common cause of cardiotoxicity.
-
Altered Metabolic Profile: The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the metabolic stability and half-life of a drug.
Conclusion
The lipophilicity of this compound is a complex interplay of electronic and conformational factors. The introduction of the fluorine atom at the 4-position inductively reduces the basicity of the piperidine nitrogen and has a subtle effect on its overall lipophilicity, as indicated by its calculated LogP value. A thorough understanding of these effects, coupled with accurate experimental and computational determination of lipophilicity, is essential for the rational design of drug candidates with optimized ADMET properties. The methodologies and insights presented in this guide provide a framework for researchers to effectively utilize this compound as a valuable building block in the pursuit of safer and more effective medicines.
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Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). [Link]
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LogP / LogD shake-flask method - Protocols.io. (2024-09-23). [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019-01-30). [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.). [Link]
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In silico evaluation of logD 7.4 and comparison with other prediction methods. (2025-08-07). [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (n.d.). [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023-02-23). [Link]
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Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches | Request PDF - ResearchGate. (n.d.). [Link]
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Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group | Request PDF - ResearchGate. (2025-08-30). [Link]
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Technical Guide: Solubility Profile and Solvent Selection for 4-Fluoropiperidine
[1][2]
Executive Summary
4-Fluoropiperidine (CAS 37656-48-7) is a critical fluorinated heterocyclic building block used extensively in medicinal chemistry to modulate basicity and lipophilicity in drug candidates.[1][2][3] Its solubility behavior is governed by the interplay between the secondary amine functionality (pKa ~9.[1][2]4) and the electronegative fluorine substituent.[1][2]
This guide provides a technical analysis of its solubility across organic solvent classes, distinguishing critically between the free base (liquid/low-melting solid) and the hydrochloride salt (solid).[1][2] Failure to distinguish between these forms is the primary cause of experimental failure in nucleophilic substitutions and coupling reactions.[1][2]
Physicochemical Profile & Fluorine Effect[1][3][4][5][6][7][8]
The introduction of a fluorine atom at the 4-position of the piperidine ring introduces a strong dipole and lowers the pKa compared to the parent piperidine (pKa ~11.2 vs. ~9.4 for this compound).[1] This "fluorine effect" reduces the basicity, making the free base less prone to protonation in neutral media but significantly altering its solvation energy in polar aprotic solvents.
Table 1: Comparative Physicochemical Properties[1][8][9]
| Property | This compound (Free Base) | This compound HCl (Salt) |
| CAS Number | 37656-48-7 | 57395-89-8 |
| Physical State | Colorless Liquid / Low-melting Solid | White Crystalline Solid |
| Molecular Weight | 103.14 g/mol | 139.60 g/mol |
| pKa (Conj.[1][2][4] Acid) | ~9.4 | N/A (Already protonated) |
| LogP | ~0.7 (Moderately Lipophilic) | < 0 (Hydrophilic) |
| Dipole Moment | High (Equatorial F: ~8.0 D) | Very High (Ionic) |
| Melting Point | ~20-25 °C (often supercooled liquid) | 163-167 °C |
Solubility Landscape
The solubility of this compound is strictly bimodal depending on its protonation state.
Free Base Solubility (CAS 37656-48-7)
The free base is an organic liquid with moderate lipophilicity (LogP 0.7).[1][2] It exhibits miscibility or high solubility in a wide range of organic solvents.[1][2]
-
Chlorinated Solvents (DCM, Chloroform): Freely Soluble. Preferred for extraction and acylation reactions.[1][2] The high dipole of the C-F bond interacts favorably with DCM.[1][2]
-
Alcohols (Methanol, Ethanol, IPA): Freely Soluble. Forms hydrogen bonds via the amine nitrogen.[1][2]
-
Ethers (THF, Diethyl Ether, MTBE): Soluble. Excellent for anhydrous reactions (e.g., lithiation).[1][2]
-
Aprotic Polar (DMF, DMSO, Acetonitrile): Freely Soluble. Standard solvents for SNAr or alkylation reactions.[1][2]
-
Hydrocarbons (Hexane, Toluene): Soluble. However, solubility may decrease at very low temperatures due to the polar nature of the C-F bond.
Hydrochloride Salt Solubility (CAS 57395-89-8)
The salt form is an ionic lattice.[1][2] Its solubility is restricted to high-dielectric solvents.[1][2]
-
Methanol/Ethanol: Soluble. Solubility decreases significantly as the carbon chain of the alcohol increases.[1][2]
-
DMSO/DMF: Soluble.
-
DCM/Chloroform: Sparingly Soluble to Insoluble. Critical Note: Attempting to extract the salt directly into DCM will result in poor recovery.[1][2] It must be neutralized to the free base first.[1][2]
-
Ethers/Hydrocarbons: Insoluble. Used as anti-solvents to precipitate the salt during purification.[1][2]
Visualizing the Solubility Strategy
The following diagram outlines the decision logic for solvent selection based on the reaction type and the form of this compound available.
Figure 1: Solvent selection decision tree based on the physical form of this compound.
Experimental Protocol: Self-Validating Solubility Determination
When exact solubility data is unavailable for a specific solvent mixture (e.g., a binary system for recrystallization), use this Saturation Shake-Flask Method . This protocol includes a self-validation step using HPLC or Gravimetric analysis.[1][2]
Materials
-
Solvent: Target organic solvent (anhydrous if free base)[1][2][5]
-
Equipment: 4mL glass vials with PTFE-lined caps, syringe filter (0.45 µm PTFE for organics, Nylon for aqueous), analytical balance.
Workflow Diagram
Figure 2: Step-by-step workflow for determining quantitative solubility.
Step-by-Step Methodology
-
Preparation: Add the compound to 1 mL of solvent in a tared vial until undissolved material remains visible (supersaturation).
-
Equilibration: Agitate at 25°C for 24 hours. Critical: Ensure the temperature is constant; solubility is highly temperature-dependent.[1][2]
-
Filtration: Filter an aliquot of the supernatant using a syringe filter pre-saturated with the solvent (to prevent adsorption losses).[1][2]
-
Quantification (Gravimetric):
-
Validation: Repeat in triplicate. The Relative Standard Deviation (RSD) must be <5% for the result to be considered reliable.[1][2][5]
Safety & Handling (E-E-A-T)
-
Corrosivity: this compound free base is corrosive and causes severe skin burns (H314).[1][2][4] Always handle in a fume hood with nitrile gloves.[1][2]
-
Flammability: The free base has a flash point near room temperature (approx 26°C).[1][2] Ground all glassware to prevent static discharge.[1][2]
-
Storage: The free base absorbs CO₂ from the air to form carbamates.[1][2] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The HCl salt is hygroscopic; store in a desiccator.
References
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PubChem. (n.d.).[1][2][4] this compound (Compound CID 2759159).[1][2][4] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1]
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Morgenthaler, M., et al. (2007).[1][2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1][2] (Establishes the fluorine effect on amine pKa).
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Methodological & Application
Application Note: Synthetic Strategies for the Preparation of 4-Fluoropiperidine Analogs
Introduction: The Strategic Importance of the 4-Fluoropiperidine Moiety
The piperidine ring is the most prevalent saturated N-heterocycle found in pharmaceuticals.[1] Its unique conformational properties and ability to engage in key binding interactions make it a privileged scaffold in drug design. The strategic incorporation of fluorine into this scaffold, particularly at the 4-position, offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties.
Introducing a fluorine atom can have a profound influence on the basicity (pKa) of the piperidine nitrogen, which is critical for receptor binding, solubility, and pharmacokinetic profiles.[1] For instance, the orientation of the C-F bond relative to the nitrogen lone pair can fine-tune the pKa; an axial fluorine can lead to a higher pKa compared to its equatorial counterpart, a phenomenon exploited to enhance efficacy and overcome challenges like P-glycoprotein (P-gp) efflux in drug candidates.[1] Furthermore, fluorine substitution can improve metabolic stability by blocking potential sites of oxidation and can enhance binding affinity through favorable electrostatic interactions. Given these advantages, robust and versatile synthetic methods for accessing this compound analogs are of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides an in-depth overview of field-proven synthetic strategies for preparing this compound analogs, detailing the underlying principles and providing actionable, step-by-step protocols for key transformations.
Overview of Key Synthetic Strategies
The synthesis of 4-fluoropiperidines can be broadly categorized into four main approaches: 1) Nucleophilic fluorination of pre-formed piperidine rings, 2) Electrophilic fluorination of piperidinone-derived intermediates, 3) Hydrogenation of readily available fluorinated pyridine precursors, and 4) Asymmetric methods to control stereochemistry. The choice of strategy depends on factors such as the availability of starting materials, desired substitution patterns, and stereochemical requirements.
Caption: Fig 2. Workflow for nucleophilic deoxofluorination.
Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine
This protocol is a representative procedure and should be adapted based on the specific substrate and chosen fluorinating agent. All operations must be conducted in a well-ventilated fume hood by trained personnel.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Deoxo-Fluor® (50% solution in THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice-water bath
Procedure:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise via a dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-fluoropiperidine as a clear oil.
Data Summary: Comparison of Deoxofluorinating Reagents
| Reagent | Form | Typical Conditions | Advantages | Disadvantages |
| DAST | Liquid | DCM, -78 °C to RT | Widely used, effective | Thermally unstable, can decompose violently |
| Deoxo-Fluor® | Liquid | THF or DCM, 0 °C to RT | Higher thermal stability than DAST | More expensive than DAST |
| SulfoxFluor [2] | Crystalline Solid | DCM or MeCN, RT | Shelf-stable, high selectivity, room temp reactions | Newer reagent, may be less readily available |
| PyFluor | Crystalline Solid | MeCN, 60-80 °C | Stable, easy to handle | Often requires heating |
Protocol 2: Electrophilic Fluorination of Piperidinone Precursors
Principle and Mechanistic Insight
An alternative strategy involves introducing fluorine using an electrophilic source ("F+"). This approach typically starts from a 4-piperidinone, which is first converted into an electron-rich intermediate, such as a silyl enol ether or an enamine. This intermediate then attacks the electrophilic fluorine reagent.
The most common electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF₄), an N-F reagent that is crystalline, easy to handle, and highly effective. [1]The reaction proceeds by the enolate double bond attacking the electrophilic fluorine on the Selectfluor® reagent, creating a new C-F bond and a cationic intermediate that is subsequently quenched. [3][4] This method is particularly valuable for synthesizing α-fluoroketones, which are versatile intermediates for further transformations. [1]For example, the resulting N-Boc-3-fluoro-4-piperidinone can be a key precursor for chiral amines via asymmetric transamination. [1]
Experimental Protocol: Synthesis of N-Boc-3-fluoro-4-piperidinone
Materials:
-
N-Boc-4-piperidinone
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Selectfluor®
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Silyl Enol Ether Formation: To a dry flask under nitrogen, dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous THF. Cool to -78 °C. Add Et₃N (1.5 eq) followed by the dropwise addition of TMSOTf (1.2 eq). Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the silyl enol ether can be monitored by ¹H NMR.
-
Solvent Removal: Remove the solvent and excess reagents under reduced pressure.
-
Fluorination: Dissolve the crude silyl enol ether in anhydrous MeCN. Add Selectfluor® (1.1 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the silyl enol ether.
-
Workup: Quench the reaction with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting residue by flash column chromatography to yield N-Boc-3-fluoro-4-piperidinone. [1]
Protocol 3: Hydrogenation of Fluorinated Pyridine Precursors
Principle and Mechanistic Insight
This strategy leverages the wide commercial availability of substituted fluoropyridines. The aromatic ring is reduced via catalytic hydrogenation to yield the corresponding fluoropiperidine. While conceptually straightforward, the major challenge is preventing hydrodefluorination—the cleavage of the C-F bond and its replacement with a C-H bond. [5][6] The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired fluoropiperidine while minimizing the undesired defluorinated byproduct. [5]* Rhodium and Palladium catalysts are commonly employed. Palladium-based catalysts have been shown to be effective in certain cases. [7]* Heterogeneous catalysts (e.g., Rh on alumina, Pd on carbon) are often used for ease of removal.
-
Reaction modifiers or specific solvent systems can be used to suppress hydrodefluorination.
Due to the volatility of many simple fluoropiperidines, the reaction is often followed by an in situ protection step (e.g., with Boc-anhydride or Cbz-Cl) to facilitate purification and handling. [6]
Experimental Protocol: Synthesis of N-Cbz-4-fluoropiperidine
Materials:
-
4-Fluoropyridine
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Methanol (MeOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reactor Setup: In the vessel of a Parr hydrogenator, add 4-fluoropyridine (1.0 eq) and methanol. Carefully add the 5% Rh/Al₂O₃ catalyst (5-10 mol%).
-
Hydrogenation: Seal the reactor. Purge with nitrogen, then with hydrogen. Pressurize with hydrogen gas (e.g., 50-100 psi) and begin vigorous stirring. The reaction may require heating (e.g., 50-80 °C). Monitor the reaction by observing hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with methanol.
-
In Situ Protection: Cool the filtrate to 0 °C. Add an aqueous solution of Na₂CO₃ (2.0 eq). Slowly add Cbz-Cl (1.1 eq) and stir vigorously at room temperature for 4-6 hours.
-
Workup and Extraction: Concentrate the mixture to remove methanol. Add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to yield N-Cbz-4-fluoropiperidine. [6]
Asymmetric Synthesis Strategies
Principle and Mechanistic Insight
For pharmaceutical applications, controlling the stereochemistry of the this compound ring is often essential, as enantiomers can have vastly different biological activities. [8]While chiral resolution or chiral pool synthesis are options, catalytic asymmetric methods are highly desirable for their efficiency.
A state-of-the-art example comes from process chemistry, where biocatalysis was used to prepare a key chiral syn-fluoro-aminopiperidine intermediate. [1]The strategy employed a dynamic kinetic resolution using a transaminase enzyme. A racemic α-fluoroketone was subjected to a transaminase in the presence of an amine donor. The enzyme selectively converts one enantiomer of the ketone to the desired amine. Simultaneously, conditions are set (e.g., high pH) to allow the unreacted ketone enantiomer to racemize in solution, thereby funneling the entire starting material into the single desired stereoisomer of the product. [1]
Visualization: Dynamic Kinetic Transamination
Caption: Fig 3. Biocatalytic dynamic kinetic resolution.
Summary and Outlook
The preparation of this compound analogs is a well-developed field with a diverse toolkit of synthetic methods available to chemists. Nucleophilic deoxofluorination remains a workhorse for its directness, while electrophilic fluorination and hydrogenation of pyridines offer strategic alternatives depending on precursor availability. The increasing demand for enantiopure pharmaceuticals has driven the development of sophisticated asymmetric strategies, with biocatalysis emerging as a powerful and scalable solution. Future innovations will likely focus on developing even more selective, safer, and sustainable fluorination methods to streamline the synthesis of these vital building blocks for the next generation of therapeutics.
References
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-32. Retrieved from [Link]
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectfluor and Its Analogs Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF. Retrieved from [Link]
-
Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. Retrieved from [Link]
-
National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. Retrieved from [Link]
-
MDPI. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Retrieved from [Link]
-
PubMed. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Retrieved from [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategic Incorporation of 4-Fluoropiperidine into Peptide Scaffolds
Physicochemical Tuning and Synthetic Protocols
Executive Summary
The incorporation of 4-fluoropiperidine into peptide scaffolds represents a high-value strategy in modern medicinal chemistry, primarily utilized to modulate basicity, lipophilicity, and metabolic stability without altering the steric footprint of the parent piperidine. Unlike the ubiquitous proline or piperidine residues, the 4-fluoro analog introduces the fluorine gauche effect , a stereoelectronic phenomenon that can lock specific conformations and lower the pKa of the amine by 1–2 log units (typically from ~11.0 to ~9.5). This reduction in basicity is critical for improving membrane permeability and reducing off-target hERG channel inhibition.
This application note details the rationale and methodologies for incorporating this moiety, focusing on two distinct strategies:
-
N-Terminal Capping: Utilizing this compound as a metabolic shield via haloacetyl linkers.
-
Backbone Integration: Utilizing this compound-4-carboxylic acid as a constrained amino acid surrogate.
Part 1: The Physicochemical Rationale[1]
1.1 The Fluorine Gauche Effect & Conformational Locking
The strategic value of this compound lies in the gauche effect . In the protonated state, the C–F bond preferentially aligns anti-parallel to the N–H bond (axial orientation).[1] This alignment minimizes the dipole moment and stabilizes the chair conformation.
-
pKa Modulation: The strong electronegativity of fluorine (inductive effect,
-induction) pulls electron density away from the nitrogen lone pair. This lowers the pKa of the piperidine nitrogen, making the drug less ionized at physiological pH (7.4), thereby enhancing passive diffusion across lipid bilayers. -
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) renders the 4-position resistant to oxidative metabolism (e.g., P450 hydroxylation), a common clearance route for unsubstituted piperidines.
1.2 Structural Logic Diagram
The following diagram illustrates the stereoelectronic influence of the fluorine atom on the piperidine ring conformation.
Figure 1: Mechanistic flow of this compound incorporation leading to improved physicochemical properties.
Part 2: Experimental Protocols
Protocol A: N-Terminal Capping via Nucleophilic Displacement
Application: Attaching this compound to the N-terminus of a resin-bound peptide. Rationale: Direct coupling of a secondary amine (the piperidine) to a carboxylic acid (peptide C-terminus or side chain) is often sluggish due to steric hindrance. A more robust method involves acylation of the peptide with a haloacetyl linker, followed by nucleophilic displacement by the this compound.
Materials:
-
Resin-bound peptide (Fmoc-deprotected N-terminus).[2]
-
Chloroacetyl chloride (or Bromoacetic acid + DIC).
-
This compound (HCl salt or free base).
-
Diisopropylethylamine (DIPEA).
-
Solvents: DMF, DCM.
Step-by-Step Procedure:
-
Linker Installation (Haloacetylation):
-
Swell the resin-bound peptide (0.1 mmol scale) in DMF.
-
Option 1 (Acid Chloride): Add Chloroacetyl chloride (10 eq) and DIPEA (20 eq) in DCM/DMF (1:1) for 1 hour. Note: This is rapid but requires dry conditions.
-
Option 2 (Coupling): Add Bromoacetic acid (10 eq) and DIC (5 eq) in DMF for 2 hours. Note: Bromoacetyl is more reactive in the subsequent step but more light-sensitive.
-
Wash resin: 3x DMF, 3x DCM. Perform a Chloranil test (should be negative, indicating no free primary amines).
-
-
Nucleophilic Displacement:
-
Dissolve This compound HCl (10 eq) in DMF.
-
Add DIPEA (20 eq) to the solution to neutralize the salt and activate the amine.
-
Add the mixture to the haloacetylated resin.
-
Reaction Conditions: Shake at room temperature for 4–12 hours.
-
Optimization Tip: If using the chloro-linker, heating to 50°C or adding KI (catalytic) can accelerate the displacement.
-
-
Wash resin: 3x DMF, 3x DCM, 3x MeOH.
-
-
Cleavage & Analysis:
-
Cleave peptide from resin using standard TFA/TIS/H2O cocktails.
-
Validation: The mass spectrum should show the peptide mass + 143.1 Da (Mass of Chloroacetyl + 4-FP – HCl).
-
Protocol B: Backbone Integration (Amino Acid Surrogate)
Application: Inserting the piperidine ring within the peptide chain. Reagent: N-Fmoc-4-fluoropiperidine-4-carboxylic acid . Rationale: This sterically hindered amino acid requires high-efficiency coupling reagents.
Step-by-Step Procedure:
-
Activation:
-
Use HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. Standard HBTU/HCTU may result in deletion sequences due to the steric bulk of the tetrasubstituted carbon at the 4-position.
-
Ratio: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.
-
-
Coupling:
-
Fmoc Deprotection:
-
Standard 20% Piperidine in DMF.
-
Note: The resulting amine is a weakly nucleophilic primary amine (attached to a quaternary carbon). Subsequent couplings to this residue will also require HATU or PyBOP and extended reaction times.
-
Part 3: Quality Control & Data Interpretation
3.1 Synthesis Workflow Visualization
The following decision tree guides the synthetic chemist through the critical choices in the synthesis process.
Figure 2: Decision tree for synthetic routes based on structural requirements.
3.2 Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Protocol A) | Steric hindrance or deactivated nucleophile. | Switch from Chloroacetyl to Bromoacetyl linker (more reactive). Add KI catalyst. Heat to 50°C. |
| HF Elimination | Basic conditions at high temperature. | Avoid strong bases (e.g., DBU) at temperatures >60°C. 4-Fluoro is generally stable, but elimination can occur under forcing conditions. |
| Low Yield (Protocol B) | Steric bulk of the quaternary carbon. | Use HATU or PyAOP . Perform double couplings. Ensure effective swelling of resin (use PEG-based resins like ChemMatrix). |
| LCMS Signal Mismatch | Fluorine isotope pattern? | Fluorine is monoisotopic ( |
References
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link] (Discusses the pKa modulation in Merck's KSP inhibitor MK-0731).
-
Organic Chemistry Portal. (2025). Amine synthesis by reductive amination. Retrieved from [Link] (General protocols for reductive alkylation).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Authoritative source on the gauche effect and stereoelectronic interactions).
Sources
Application Note: Protecting Group Strategies for 4-Fluoropiperidine
Strategic Overview: The "Fluorine Effect"
4-Fluoropiperidine is a critical bioisostere in modern medicinal chemistry, often used to modulate pKa and metabolic stability compared to the parent piperidine. However, the introduction of the fluorine atom at the C4 position introduces unique physicochemical challenges that distinguish it from simple secondary amines.
The Physicochemical Landscape
Before selecting a protecting group (PG), researchers must account for two specific properties altered by the fluorine substituent:
-
Reduced Nucleophilicity: The electron-withdrawing inductive effect (-I) of the fluorine atom lowers the pKa of the secondary amine to approximately 9.3–9.4 , compared to ~11.1 for piperidine. This makes the nitrogen less nucleophilic, often requiring slightly longer reaction times or stronger bases during protection steps compared to non-fluorinated analogs.
-
Volatility & Handling: The free base of this compound is a volatile liquid (bp ~120°C) and can be lost during high-vacuum concentration. The hydrochloride salt (solid, mp 163–167°C) is the preferred storage form. Crucial Insight: Avoid rotary evaporation of the free base to dryness at high temperatures (>40°C) or high vacuum (<10 mbar).
Elimination Risk
While the C-F bond in the 4-position is generally stable, thermodynamic elimination of HF to form the enamine or alkene can occur under extreme basic conditions (e.g., t-BuLi or KHMDS at elevated temperatures). Standard protection conditions (TEA, DIPEA,
Decision Matrix: Selecting the Right Protecting Group
The choice of protecting group is dictated by the downstream chemistry. The following decision tree outlines the logic for selecting between the "Big Three": Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile).
Figure 1: Decision tree for selecting the optimal protecting group based on subsequent reaction conditions.
Comparative Data Summary
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Reagent | |||
| Stability | Bases, Nucleophiles, | Acids, Mild Bases | Acids, |
| Lability (Cleavage) | Acid (TFA, HCl) | Hydrogenolysis ( | Base (Piperidine, DBU) |
| 4-F-Piperidine Specifics | Preferred. Product is lipophilic; easy purification.[1] | Caution. C-F bond is generally stable to Pd/C, but prolonged exposure can cause defluorination. | Useful for solid-phase synthesis or when acid stability is required. |
| Product State | Low-melting solid / Oil | Oil / Solid | Solid (High Crystallinity) |
Detailed Experimental Protocols
Protocol A: Boc Protection (The Standard)
Target: N-Boc-4-fluoropiperidine
Rationale: This is the most robust method. Since the starting material is often the HCl salt, an excess of base is required to free-base the amine in situ.
Reagents:
-
This compound HCl (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (2.5 equiv) — Note: 1.0 equiv neutralizes HCl, 1.5 equiv acts as proton scavenger. -
Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration]
Step-by-Step Workflow:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound HCl and DCM (anhydrous not strictly required).
-
Basification: Cool to 0°C (ice bath). Add
dropwise. The suspension will clear slightly as the free base is liberated. -
Addition: Add
(dissolved in minimal DCM) dropwise over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.
-
Monitoring: TLC (Stain: Ninhydrin for SM, PMA/Iodine for Product). SM should disappear.
-
-
Workup (Critical for Purity):
-
Isolation: Dry over
, filter, and concentrate in vacuo.-
Result: Usually a clear, colorless oil or low-melting solid. Yields >90% are typical.
-
Figure 2: Workflow for Boc protection emphasizing the acidic wash purification step.[4][7]
Protocol B: Cbz Protection (Schotten-Baumann Conditions)
Target: N-Cbz-4-fluoropiperidine
Rationale: Benzyl carbamates provide UV chromophores (making detection easier) and are stable to acidic deprotection of other groups (e.g., Boc removal elsewhere in the molecule).
Reagents:
-
This compound HCl (1.0 equiv)[1]
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Carbonate (
) (2.5 equiv) -
Solvent: 1:1 mixture of Water/THF or Water/Dioxane.
Step-by-Step Workflow:
-
Setup: Dissolve
in water. Add this compound HCl. Add THF. -
Addition: Cool to 0°C. Add Cbz-Cl dropwise via syringe.
-
Caution: Cbz-Cl is lachrymatory. Handle in a fume hood.
-
-
Reaction: Stir vigorously (biphasic mixture) at RT for 12 hours.
-
Workup:
-
Evaporate THF on a rotovap (careful of bumping).
-
Extract the aqueous residue with Ethyl Acetate (EtOAc) (x3).
-
Wash combined organics with 1M HCl (removes unreacted amine) and Brine.
-
-
Purification: Dry (
) and concentrate. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Expert Note on Hydrogenolysis: When removing the Cbz group with
Protocol C: Fmoc Protection
Target: N-Fmoc-4-fluoropiperidine
Rationale: Used primarily in solid-phase peptide synthesis (SPPS) or when the molecule contains acid-labile moieties that preclude Boc/Cbz removal.
Reagents:
-
This compound HCl (1.0 equiv)[1]
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) — Preferred over Fmoc-Cl to minimize dipeptide formation and side reactions.
- (2.5 equiv)
-
Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).
Step-by-Step Workflow:
-
Setup: Dissolve this compound HCl and
in the water component. -
Addition: Add a solution of Fmoc-OSu in Acetone/Dioxane slowly.
-
Solubility Check: Ensure the Fmoc-OSu remains in solution; add more organic solvent if precipitation occurs immediately.
-
-
Reaction: Stir at RT for 18 hours. The suspension often becomes thick as the Fmoc-protected product precipitates.
-
Workup:
-
Purification: Recrystallization is often possible from Ethanol/Hexane due to the crystalline nature of the Fmoc group.
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for general protection methodologies).
-
Sigma-Aldrich. this compound hydrochloride Product Sheet. (Source for physical properties and safety data).[1][3][8][9][10]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2759159, this compound. (Source for pKa and chemical structure data). [1]
-
ChemPep. Boc Solid Phase Peptide Synthesis Protocols. (Reference for Boc cleavage and stability).
Sources
- 1. This compound hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scientificupdate.com [scientificupdate.com]
Application Note: Scalable Synthesis of 4-Fluoropiperidine Hydrochloride
Abstract
4-Fluoropiperidine is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for piperidine or morpholine moieties to modulate pKa, lipophilicity, and metabolic stability. While laboratory-scale synthesis often utilizes Diethylaminosulfur trifluoride (DAST), this reagent poses severe safety risks (explosive decomposition) and cost constraints upon scale-up.[1] This application note details a robust, scalable protocol for the synthesis of this compound Hydrochloride from 4-Piperidone. The methodology prioritizes PyFluor (2-pyridinesulfonyl fluoride) as a safer, lower-cost deoxyfluorination agent, contrasting it with legacy DAST/Deoxo-Fluor workflows.[2]
Introduction & Strategic Route Selection
The Challenge of Fluorination at Scale
The introduction of fluorine into a saturated heterocycle is non-trivial. Direct fluorination of piperidine is non-selective. The standard laboratory route involves the deoxyfluorination of N-protected 4-hydroxypiperidine.
-
Legacy Route (DAST/Deoxo-Fluor): Effective on gram-scale but thermally unstable. DAST decomposes violently above 90°C; Deoxo-Fluor is more stable but still exothermic and expensive.
-
Modern Process Route (PyFluor/XtalFluor): PyFluor is a crystalline, thermally stable solid that releases HF in a controlled manner only upon activation. It significantly reduces the "thermal runaway" risk profile.
Retrosynthetic Analysis
The chosen route follows a three-stage linear sequence:
-
Protection/Reduction: Conversion of 4-piperidone to N-Boc-4-hydroxypiperidine.
-
Deoxyfluorination: Nucleophilic substitution of the hydroxyl group with fluoride with inversion of configuration (not relevant for achiral 4-position, but mechanistically important).
-
Deprotection: Removal of the Boc group to yield the stable hydrochloride salt.
Figure 1: Linear workflow for the synthesis of this compound HCl.
Safety & Handling (Critical)
WARNING: Fluorinating agents liberate Hydrogen Fluoride (HF) upon hydrolysis.
-
Engineering Controls: All reactions must be performed in a well-ventilated fume hood. For scales >100g, a scrubber system for HF off-gassing is mandatory.
-
Calcium Gluconate: Keep 2.5% calcium gluconate gel immediately accessible for skin exposure to HF.
-
Glassware: PyFluor is compatible with borosilicate glass, unlike neat HF. However, avoid prolonged storage of reaction mixtures in glass; use PTFE (Teflon) or HDPE containers for quenching.
Detailed Experimental Protocol
Step 1: Preparation of N-Boc-4-Hydroxypiperidine
Rationale: The amine must be protected to prevent N-oxidation/fluorination. The Boc group is chosen for its stability to basic fluorination conditions and ease of removal.
Reagents:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Sodium Borohydride (NaBH4) (0.6 eq)
-
Methanol (MeOH) (Volume: 5 mL/g substrate)
Protocol:
-
Neutralization/Protection: To a reactor charged with MeOH and 4-Piperidone HCl, add TEA dropwise at 0°C. Add Boc2O in portions. Stir at RT for 4 hours.
-
Reduction: Cool the mixture to 0°C. Add NaBH4 slowly (exothermic H2 evolution).
-
Workup: Quench with water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc if necessary, though crude purity is often >95%.
Key Process Parameter (KPP): Maintain temperature <5°C during NaBH4 addition to minimize side reactions.
Step 2: Scalable Deoxyfluorination (The "PyFluor" Method)
Rationale: Unlike DAST, PyFluor does not explode on heating and tolerates moisture better.[2] It requires an exogenous base (DBU) to activate the alcohol.
Reagents:
-
N-Boc-4-Hydroxypiperidine (1.0 eq)
-
PyFluor (2-pyridinesulfonyl fluoride) (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Toluene (Solvent of choice for scale) or THF
Protocol:
-
Setup: Charge reactor with N-Boc-4-Hydroxypiperidine and PyFluor in Toluene (10 vol).
-
Activation: Add DBU dropwise at room temperature (20-25°C). Note: Mild exotherm.
-
Reaction: Heat to 40-50°C for 4-6 hours. Monitor by TLC/GC (Disappearance of alcohol).
-
Quench: Cool to RT. Pour into dilute HCl (1M) to quench DBU and remove pyridine byproducts.
-
Extraction: Separate organic layer. Wash with sat. NaHCO3 (to remove residual HF species) and brine.
-
Purification: Concentrate. The product is often a low-melting solid or oil. Distillation or silica plug filtration can be used if purity <98%.
Data Comparison: Fluorinating Agents
| Feature | DAST | Deoxo-Fluor | PyFluor (Recommended) |
| Thermal Stability | Decomposes >90°C (Explosive risk) | Decomposes >100°C | Stable solid (MP ~25°C), Stable up to >200°C |
| State | Fuming Liquid | Liquid | Crystalline Solid (Easy handling) |
| Cost (Scale) | High | High | Low (Synthesizable from sulfonyl chloride) |
| Selectivity | Moderate (Elimination side-products) | Moderate | High (Less elimination) |
Step 3: Deprotection to Hydrochloride Salt
Rationale: HCl/Dioxane provides anhydrous conditions to precipitate the salt directly.
Protocol:
-
Dissolve N-Boc-4-fluoropiperidine in 1,4-Dioxane (3 vol).
-
Add 4M HCl in Dioxane (3.0 eq) at 0°C.
-
Stir at RT for 3 hours. A white precipitate will form.
-
Filtration: Filter the solid under N2 atmosphere (hygroscopic).
-
Drying: Wash with diethyl ether. Dry in a vacuum oven at 40°C.
Analytical Quality Control
Specification for this compound HCl:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (D2O): Diagnostic multiplet at ~4.9-5.1 ppm (geminal H-C-F, JH-F ~48 Hz).
-
19F NMR: Single peak at ~ -180 ppm (decoupled).
-
Purity (HPLC): >98.0% a/a.[3]
-
Water Content (KF): <1.0%.
Figure 2: Quality Control Decision Tree.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete activation of alcohol. | Ensure DBU is fresh. Increase PyFluor to 1.5 eq. |
| Elimination Product (Alkene) | Reaction temperature too high. | Limit temp to 40°C. Switch solvent to Toluene (non-polar solvents often favor substitution over elimination). |
| Sticky Solid (Step 3) | Hygroscopic salt / Residual solvent. | Triturate with Et2O or Acetone. Dry under high vacuum with P2O5. |
| Glass Etching | HF generation. | Use PTFE liners for Step 2. Neutralize waste immediately. |
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[1][2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1][2][4] Journal of the American Chemical Society, 137(30), 9571–9574. Link
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link
-
Glorius, F., et al. (2019).[5] Chemists develop new synthesis method for producing fluorinated piperidines.[5][6] Nature Chemistry.[5] (Contextual grounding for modern fluorination). Link
-
Sigma-Aldrich. (n.d.). This compound hydrochloride Product Specification. Link
Sources
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. sciencedaily.com [sciencedaily.com]
- 6. scientificupdate.com [scientificupdate.com]
creating a diverse library of 4-Fluoropiperidine derivatives
Introduction: The Fluorine Effect in Medicinal Chemistry
The 4-fluoropiperidine moiety is more than just a structural scaffold; it is a tactical solution to common attrition points in drug discovery. Replacing a hydrogen or hydroxyl group with fluorine at the C4 position of a piperidine ring induces profound physicochemical changes without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Why this compound?
-
pKa Modulation & hERG Safety: The strong electronegativity of fluorine lowers the pKa of the piperidine nitrogen (typically from ~11.0 to ~9.5). This reduction decreases the concentration of the cationic species at physiological pH, often reducing affinity for the hERG potassium channel—a primary cause of cardiotoxicity.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450-mediated oxidation. Fluorination at the 4-position blocks a common "soft spot" for metabolic clearance (4-hydroxylation).
-
Conformational Bias: Due to the gauche effect and charge-dipole interactions, this compound derivatives often adopt specific axial/equatorial conformations that can lock the molecule into a bioactive shape, improving potency.
Strategic Library Design
Before synthesis, we must define the diversity vectors. A high-quality library does not just maximize count; it maximizes "Information Content."
Diversity Vectors
-
R1 (N-Capping): Modulates lipophilicity (LogP) and introduces H-bond acceptors/donors.
-
Reagents: Acid Chlorides, Carboxylic Acids (Amide Coupling), Sulfonyl Chlorides, Isocyanates.
-
-
Core Scaffold Variation: While this compound is the anchor, varying the protecting group or introducing a secondary handle (e.g., 4-fluoro-4-methylpiperidine) expands the chemical space.
Figure 1: Strategic workflow for the design and production of a diverse this compound library.
Phase 1: Synthesis of the Core Scaffold
Objective: Synthesize this compound hydrochloride from N-Boc-4-hydroxypiperidine.
Scientific Rationale
Direct fluorination of piperidine is non-selective. The industry standard is Deoxyfluorination of the corresponding alcohol. We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST due to its superior thermal stability (decomposition >140°C vs. ~90°C for DAST), though it still generates HF and requires strict safety protocols.
Protocol A: Deoxyfluorination
Scale: 10 mmol (scalable to 100 mmol)
Materials:
-
Precursor: N-Boc-4-hydroxypiperidine (1.0 equiv)[1]
-
Reagent: Deoxo-Fluor® (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aq. NaHCO3
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol) in anhydrous DCM (20 mL). Cool to -78°C (dry ice/acetone bath). Note: Low temperature controls the exotherm and improves regioselectivity.
-
Addition: Add Deoxo-Fluor® (2.2 mL, 12 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours.
-
Monitoring: Check by TLC (stain with Ninhydrin or PMA).
-
-
Quenching (CRITICAL SAFETY):
-
Cool the mixture back to 0°C.
-
Slowly add saturated NaHCO3. Warning: Vigorous gas evolution (CO2) and heat generation.
-
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in 4M HCl in Dioxane (10 mL). Stir for 2 hours at RT.
-
Precipitate forms. Filter and wash with diethyl ether to obtain This compound HCl salt .
-
Yield Expectation: 85-95% Validation: ^19F NMR should show a multiplet at δ -180 to -185 ppm (depending on solvent).
Phase 2: Parallel Library Expansion
Objective: Generate a 96-member library using amide coupling.
Protocol B: 96-Well Plate Amide Coupling
We use HATU as the coupling agent due to its high efficiency and fast kinetics, which is essential for parallel synthesis where individual reaction monitoring is impossible.
Plate Map:
-
Rows A-H: 8 different carboxylic acids (Diversity Reagents).
-
Columns 1-12: this compound core (Constant).
Reagents:
-
Core: this compound HCl (0.2 M in DMF)
-
Acids: Diverse Carboxylic Acids (0.2 M in DMF)
-
Coupling Agent: HATU (0.2 M in DMF)
-
Base: DIPEA (Pure)
Workflow:
-
Dispensing:
-
Add 100 µL of Carboxylic Acid solution (20 µmol) to each well.
-
Add 100 µL of HATU solution (20 µmol).
-
Add 10 µL of DIPEA (approx. 3 equiv).
-
Incubate: Shake for 10 minutes to form the activated ester.
-
-
Scaffold Addition:
-
Add 100 µL of this compound HCl solution (20 µmol).
-
Add an additional 10 µL DIPEA (to neutralize the HCl salt).
-
-
Reaction: Seal the plate and shake at RT for 16 hours.
-
Workup (Solid Phase Extraction - SPE):
-
Use a carbonate-functionalized silica plate (e.g., MP-Carbonate) to scavenge excess acid.
-
Use a sulfonic acid resin (e.g., SCX-2) if purification of amines is needed (not applicable for neutral amides).
-
Simplified Protocol: Evaporate DMF (Genevac/SpeedVac), reconstitute in DMSO/MeOH for direct LC-MS purification.
-
Quality Control & Physicochemical Profiling
Data Analysis Strategy
For a library of this class, we track Purity (UV 254nm) and Identity (MS).
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS (ESI+) | [M+H]+ ± 0.5 Da |
| Purity | HPLC-UV (254 nm) | > 85% Area |
| Fluorine Check | ^19F NMR (Spot check) | Presence of signal (confirms no defluorination) |
Metabolic Stability Logic
Once the library is synthesized, the primary screen is microsomal stability.
Figure 2: Workflow for assessing the metabolic stability improvement conferred by fluorination.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides." The Journal of Organic Chemistry, 1999, 64(19), 7048-7054. Link
-
Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, 2007, 2(8), 1100-1115. Link
-
Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 2018, 61(14), 5822-5880. Link
Sources
Troubleshooting & Optimization
Technical Guide: Alternative Fluorinating Agents for Piperidine Synthesis
Executive Summary & Strategic Rationale
Piperidine rings are pharmacophores in over 12,000 biologically active compounds. The introduction of fluorine into the piperidine ring is a critical tactic to modulate basicity (pKa depression), block metabolic "soft spots" (preventing oxidative metabolism at C2/C3), and influence lipophilicity (LogD).
The Challenge: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to catastrophic decomposition.[1][2] Furthermore, in piperidine synthesis, DAST frequently favors elimination over substitution , yielding unwanted tetrahydropyridines (alkenes) rather than the desired fluoropiperidines.
The Solution: This guide details valid, scalable alternatives:
-
XtalFluor-E®: A crystalline, thermally stable salt that eliminates free HF generation.
-
PyFluor: A low-cost, highly selective reagent that minimizes elimination side-products.[3][4][5]
-
Photochemical C-H Fluorination: A radical-based approach for late-stage functionalization.
Comparative Analysis of Fluorinating Agents
| Feature | DAST (Legacy) | XtalFluor-E (Recommended) | PyFluor (High Selectivity) | Selectfluor (Radical/C-H) |
| Physical State | Fuming Liquid | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Thermal Stability | Explosive (>90°C) | Stable (>200°C) | Stable | Stable |
| HF Generation | Generates free HF | No free HF (needs promoter) | No free HF | N/A |
| Primary Mechanism | SN2 (w/ carbocation character) | SN2 (Strict) | SN2 (Strict) | Radical / SET |
| Elimination Risk | High (Acidic conditions) | Low | Very Low | N/A |
| Cost | Low | Medium | Low | Medium |
Module A: Nucleophilic Deoxyfluorination (OH F)
Context: Converting 3- or 4-hydroxypiperidines to fluoropiperidines. Primary Issue: The lone pair on the piperidine nitrogen (even if protected) can assist in leaving group departure, leading to carbocations that rapidly eliminate to enamines or alkenes.
Protocol A1: XtalFluor-E Mediated Fluorination
Why this works: XtalFluor-E ([Et₂NSF₂]BF₄) does not release HF spontaneously. It requires an exogenous fluoride source (like Et₃N[6]·3HF) and a base (DBU), allowing you to control the pH and suppress acid-catalyzed elimination.
Reagents:
-
Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Reagent: XtalFluor-E (1.5 equiv)[7]
-
Promoter: Et₃N[6][7][8][9][10]·3HF (2.0 equiv) or DBU (1.5 equiv) for acid-sensitive substrates.
-
Solvent: Anhydrous DCM (0.1 M).
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere. (Note: Borosilicate glass is safe; XtalFluor does not etch glass like DAST).
-
Dissolution: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM and cool to -78 °C.
-
Activation: Add Et₃N·3HF (or DBU) dropwise. Crucial: The promoter activates the XtalFluor-E; without it, the reaction is sluggish.
-
Addition: Add solid XtalFluor-E in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) over 4 hours. Stir at RT for 12 hours.
-
Quench: Quench with 5% aqueous NaHCO₃. Vigorous stirring is required to neutralize any generated HF salts.
-
Purification: Extract with DCM. The product is often pure enough to proceed, or purify via silica flash chromatography (Hex/EtOAc).
Protocol A2: PyFluor High-Selectivity Fluorination
Why this works: PyFluor (2-pyridinesulfonyl fluoride) activates the alcohol via a sulfonate intermediate that is less prone to ionization than the DAST-intermediate, enforcing a stricter SN2 pathway and minimizing elimination.
Workflow:
-
Mix Substrate (1.0 equiv), PyFluor (1.2 equiv), and DBU (2.0 equiv) in Toluene.
-
Stir at RT for 24–48 hours. (Note: PyFluor is slower than DAST but cleaner).
-
Filter off the DBU-salts and concentrate.
Mechanism Visualization (XtalFluor-E)
Caption: Activation of alcohol by XtalFluor-E followed by nucleophilic displacement. The separation of the activation step from the fluoride source allows for controlled reactivity.
Module B: Direct C-H Fluorination (Late-Stage)
Context: Fluorinating the piperidine ring without a pre-existing hydroxyl group. Strategy: Radical Hydrogen Atom Transfer (HAT).
Protocol B1: Decatungstate-Photocatalyzed Fluorination
Why this works: The decatungstate anion (TBADT) becomes a potent hydrogen-abstracting radical upon UV excitation (365 nm). It preferentially abstracts hydrogen from electron-rich C-H bonds (typically C3 or C4 in protected piperidines) due to polarity matching.
Reagents:
-
Substrate: N-Boc-piperidine (1.0 equiv).
-
Photocatalyst: TBADT (tetrabutylammonium decatungstate) (2 mol%).
-
Fluorine Source: NFSI (N-fluorobenzenesulfonimide) (1.5 equiv).
-
Solvent: Acetonitrile/Water (9:1).
-
Light Source: 365 nm LED (e.g., Kessil lamp).
Step-by-Step Workflow:
-
Preparation: In a borosilicate vial, combine N-Boc-piperidine, NFSI, and TBADT.
-
Degassing: Sparge the solution with Argon for 15 minutes. (Oxygen quenches the excited photocatalyst).
-
Irradiation: Irradiate with 365 nm light while stirring vigorously. Fan cooling is recommended to maintain RT.
-
Monitoring: Monitor via ¹⁹F NMR (use trifluorotoluene as internal standard). Reaction typically completes in 12–16 hours.
-
Workup: Remove solvent, redissolve in EtOAc, wash with NaHCO₃, and purify via column chromatography.
Pathway Visualization (C-H Fluorination)
Caption: Photocatalytic cycle using TBADT for direct C-H abstraction followed by fluorine trapping with NFSI.
Troubleshooting Center (FAQ)
Q1: I am consistently getting the elimination product (tetrahydropyridine) instead of the fluoride.
Diagnosis: Your reaction conditions are likely too acidic or the temperature is too high, favoring E1/E2 elimination. Corrective Actions:
-
Switch Reagent: Move from DAST to PyFluor . PyFluor operates under basic conditions (DBU), which disfavors the formation of the carbocation intermediate required for E1 elimination.
-
Lower Temperature: If using XtalFluor-E, ensure the addition is at -78°C and warm up very slowly.
-
Change Base: If using XtalFluor, switch from Et₃N·3HF to DBU (1.5 equiv) + Et₃N·3HF (1.0 equiv). The excess base buffers the acidity.
Q2: Can I use glass reaction vessels?
Answer:
-
DAST: No. DAST generates HF which etches glass and can cause vessel failure. Use Teflon (PFA/FEP) or polyethylene.
-
XtalFluor-E / PyFluor: Yes. These reagents do not liberate free HF until activation and are safe to use in standard borosilicate glassware (Pyrex).
Q3: Regioselectivity in C-H fluorination is poor. How do I target C3 vs C4?
Answer:
-
Electronic Control: The N-protecting group dictates selectivity. N-Boc groups deactivate the C2 position (alpha to nitrogen) due to inductive withdrawal.
-
Steric Control: C-H fluorination with decatungstate is sensitive to sterics. C4 is generally favored over C3 in simple piperidines. To target C3, consider using a directing group or switching to a metal-catalyzed approach (e.g., Palladium) if applicable, though radical methods usually favor the most accessible/electron-rich secondary carbon (C4).
References
-
L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[9][10][11] The Journal of Organic Chemistry, 75(10), 3401–3411. Link
- Key Source for: XtalFluor-E/M protocols and stability d
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[4] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[3][4][5][12] Journal of the American Chemical Society, 137(30), 9571–9574. Link
-
Key Source for: PyFluor mechanism and elimination suppression.[4]
-
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. Link
-
Perry, I. B., Brewer, T. F., Sarver, P. J., et al. (2018). Direct C–H Fluorination of Heterocycles. Nature, 560, 70–75. Link
- Key Source for: Radical C-H functionaliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simpler fluorine chemistry [soci.org]
- 3. researchgate.net [researchgate.net]
- 4. PyFluor - Wordpress [reagents.acsgcipr.org]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. Facile C-F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deoxyfluorination of Phenols [organic-chemistry.org]
Validation & Comparative
4-Fluoropiperidine vs 3-Fluoropiperidine: A Strategic Guide for Drug Design
Executive Summary: The Fluorine Scan
In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs. However, the unsubstituted piperidine often suffers from rapid oxidative metabolism and high basicity (pKa ~11.2), which can lead to poor bioavailability and off-target toxicity (e.g., hERG channel inhibition).
Strategic fluorination at the 3- or 4-position is a proven tactic to modulate these properties. This guide compares 3-fluoropiperidine and 4-fluoropiperidine , analyzing their distinct stereoelectronic effects, metabolic profiles, and synthetic accessibilities to aid in rational lead optimization.
Physicochemical Landscape
The choice between 3-F and 4-F is rarely arbitrary; it dictates the molecule's conformation and basicity profile.
Comparative Data Matrix
| Feature | 3-Fluoropiperidine | This compound |
| Dominant Effect | Stereoelectronic (Gauche Effect) | Steric / Metabolic Blocking |
| pKa (Parent) | ~8.4 (Axial) / ~6.6 (Equatorial) | ~9.5 |
| pKa Modulation | High sensitivity to conformation. | Moderate reduction from parent. |
| Conformation | Axial Preferred (esp. protonated) | Equatorial Preferred (typically) |
| Metabolic Role | Modulates basicity to reduce clearance. | Blocks C4 oxidation (major soft spot). |
| Key Interaction | Charge-Dipole (C-F | Steric bulk / Inductive withdrawal |
The "Anomeric" Anomaly of 3-Fluoropiperidine
Unlike most substituted cyclohexanes where substituents prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidine exhibits a strong preference for the axial conformation , particularly in its protonated state.
-
Mechanism: This is driven by a stabilizing charge-dipole interaction between the highly polarized C-F bond and the N-H bond.
-
Impact: This interaction stabilizes the protonated ammonium species, making the axial conformer more basic (pKa ~8.4) than the equatorial conformer (pKa ~6.6).[1] This allows chemists to lower the pKa of a piperidine (relative to the parent pKa of 11) without dropping it so low that solubility is compromised.
Figure 1: Conformational equilibria showing the distinct axial preference of protonated 3-fluoropiperidine driven by charge-dipole stabilization.
Strategic Application in Drug Design
Decision Framework
Use the following logic to select the optimal isomer for your lead series.
Figure 2: Strategic decision tree for selecting fluorine positioning based on metabolic and physicochemical requirements.
Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)
Merck's development of MK-0731 illustrates the power of 3-fluorination.[1]
-
Challenge: The initial piperidine lead was a P-gp substrate and had poor efficacy.
-
Solution: Introduction of a fluorine at the 3-position.[2][3]
-
Outcome: The axial 3-fluoro analog (pKa 7.6) was superior to the equatorial analog (pKa 6.6).[1] The axial orientation maintained sufficient basicity for target binding while reducing hERG liability compared to the non-fluorinated parent.
Experimental Protocols
Synthesizing these motifs requires specific protocols to avoid racemization or elimination (HF loss).
Protocol A: Synthesis of 3-Fluoropiperidine via Hydrogenation
Direct hydrogenation of 3-fluoropyridine is challenging due to potential defluorination. The following protocol uses a Pd(OH)₂ system that suppresses C-F cleavage.
Reagents: 3-Fluoropyridine, Pd(OH)₂/C (20 wt%), conc. HCl, Methanol.[4][5][6]
-
Preparation: In a high-pressure reactor, dissolve 3-fluoropyridine (1.0 equiv) in methanol (0.5 M concentration).
-
Acidification: Add concentrated HCl (1.1 equiv). Crucial Step: Protonation of the pyridine ring activates it for reduction and prevents catalyst poisoning.
-
Catalyst Addition: Add Pd(OH)₂/C (10 mol% Pd loading).
-
Hydrogenation: Seal the reactor and charge with H₂ (50 bar) . Stir vigorously at room temperature for 16 hours.
-
Workup: Vent H₂, filter the catalyst through a celite pad, and concentrate the filtrate.
-
Isolation: The product is isolated as the 3-fluoropiperidine hydrochloride salt .
-
Note: The product will be a racemic mixture. For chiral applications, resolution via chiral HPLC or use of chiral auxiliaries during synthesis is required.
-
Protocol B: Synthesis of N-Boc-4-Fluoropiperidine via Deoxofluorination
Converting 4-hydroxypiperidine to this compound typically uses Deoxo-Fluor® or DAST. This reaction proceeds with inversion of configuration (Walden inversion).
Reagents: N-Boc-4-hydroxypiperidine, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM.
-
Setup: Flame-dry a round-bottom flask and purge with N₂. Add N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DCM (0.2 M). Cool to -78°C .
-
Addition: Dropwise add Deoxo-Fluor® (1.2 equiv). Caution: Highly exothermic.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NaHCO₃ . Warning: CO₂ evolution.
-
Extraction: Extract with DCM (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
References
-
Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[5] Link[5]
-
Lankin, D. C.[7] & Snyder, J. K. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link
-
Cox, C. D. et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry. Link
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link
-
Chang, Y. et al. (2020). Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor. Organic Syntheses. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide: Comparing 4-Fluoropiperidine and Piperidine in Drug Discovery
Introduction: The Strategic Value of the Piperidine Scaffold and the Fluorine "Switch"
The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, forming the structural core of numerous approved drugs across a vast range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2][3][4] Its prevalence is due to a combination of favorable properties: it is a saturated heterocycle that can adopt a stable chair conformation, it possesses a basic nitrogen atom that is often protonated at physiological pH, and its structure provides multiple vectors for substitution to optimize target engagement and pharmacokinetic properties.[2]
However, the very simplicity of the piperidine scaffold can also be a liability. Unsubstituted positions on the ring can be susceptible to metabolic oxidation, particularly at carbons adjacent to the nitrogen, which can lead to rapid clearance and poor drug exposure.[5] This is where the principles of strategic fluorination come into play. Fluorine, the most electronegative element, is small and can often be substituted for hydrogen without a significant steric penalty. Yet, its powerful electronic effects can profoundly alter the physicochemical properties of a molecule.[6][7][8]
This guide provides a head-to-head comparison of non-fluorinated piperidine with 4-fluoropiperidine, a common and highly effective modification. We will explore, with supporting experimental data and protocols, how this single atomic substitution can be a decisive "switch" for modulating key drug-like properties, including basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preference.
Modulation of Basicity (pKa): A Critical Parameter for Target Binding and ADME
The basicity of the piperidine nitrogen is arguably its most important feature. The pKa determines the ionization state of the molecule at a given pH, which directly impacts its solubility, membrane permeability, and ability to form ionic interactions with its biological target. For many CNS drugs, a pKa in the range of 7.5-9.5 is considered optimal for balancing blood-brain barrier penetration and target engagement.
The Fluorine Effect: Placing an electron-withdrawing fluorine atom at the 4-position of the piperidine ring exerts a strong negative inductive effect, pulling electron density away from the nitrogen atom. This makes the nitrogen lone pair less available for protonation, resulting in a lower pKa (i.e., the compound becomes less basic).
| Compound | pKa (Predicted/Experimental) | Rationale for Change |
| Piperidine | ~11.2 (Experimental) | High electron density on nitrogen. |
| This compound | ~9.4 (Experimental)[9] | The C-F bond's strong inductive effect withdraws electron density, reducing the basicity of the nitrogen.[6] |
Why This Matters in Drug Design:
-
Avoiding hERG Toxicity: Highly basic compounds are often associated with off-target activity, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity. Lowering the pKa with fluorine can mitigate this risk.[10]
-
Fine-Tuning Solubility and Permeability: A lower pKa means the compound will be less protonated (less charged) at physiological pH. This can decrease aqueous solubility but often improves membrane permeability, a critical factor for oral absorption and CNS penetration.
-
Optimizing Target Binding: If a key interaction with the target protein involves the protonated piperidinium ion, a subtle change in pKa can significantly alter the binding affinity (Kd).
Impact on Lipophilicity (logP): The Balance Between Potency and Properties
Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
The Fluorine Effect: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. While fluorine itself is highly electronegative, its introduction into an aliphatic system like piperidine masks the polar N-H group to a degree and increases the overall nonpolar surface area, leading to a higher logP value.
| Compound | Calculated logP | Rationale for Change |
| Piperidine | ~0.4 | A relatively polar molecule with good water solubility. |
| This compound | ~0.7[9] | Fluorine substitution increases the molecule's overall nonpolar character, making it more lipophilic. |
Why This Matters in Drug Design:
-
Improving Permeability: The modest increase in logP can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.
-
Modulating Protein Binding: Higher lipophilicity can lead to increased non-specific binding to plasma proteins, which can reduce the free fraction of the drug available to interact with its target.
-
Structure-Activity Relationship (SAR) Exploration: Using this compound allows chemists to explore a slightly more lipophilic chemical space while retaining the core piperidine scaffold.
Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"
Metabolic stability is a primary driver of a drug's half-life and overall exposure in the body. Piperidine rings, while generally stable, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, often at the C-3 or C-4 positions.[5] This metabolic vulnerability can be a major hurdle in drug development.
The Fluorine Effect: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy >110 kcal/mol) and is highly resistant to enzymatic cleavage. Placing a fluorine atom at the C-4 position effectively blocks this site from metabolic oxidation.
Conceptual Metabolic Pathway:
Caption: Metabolic fate of piperidine vs. This compound.
Why This Matters in Drug Design:
-
Increased Half-Life: By blocking a key site of metabolism, the drug's residence time in the body is extended, potentially allowing for less frequent dosing.
-
Improved Bioavailability: Preventing first-pass metabolism in the liver can significantly increase the amount of active drug that reaches systemic circulation after oral administration.
-
Simplified Metabolite Profile: A more metabolically stable compound leads to a simpler and more predictable set of metabolites, which is highly desirable from a safety and regulatory perspective.
Conformational Effects: Subtle Changes with Major Impact
The chair conformation of the piperidine ring and the orientation of its substituents (axial vs. equatorial) can be critical for how a drug fits into its target's binding pocket. Fluorine substitution can influence this conformational preference through stereoelectronic effects.
The Fluorine Effect: In the protonated state (piperidinium ion), the fluorine atom at the C-4 position often shows a preference for the axial orientation. This is attributed to favorable electrostatic interactions, specifically a stabilizing charge-dipole interaction between the positively charged ammonium group (N+-H) and the electronegative fluorine atom.[11] This contrasts with many other larger substituents, which typically prefer the less sterically hindered equatorial position.
Conformational Preference Diagram:
Caption: Conformational preference of this compound.
Why This Matters in Drug Design:
-
Rigidification of Scaffolds: By creating a stronger conformational preference, fluorination can "lock" the molecule into a more defined shape, reducing the entropic penalty upon binding to its target.
-
Novel Binding Modes: An axial substituent presents a different vector into the binding pocket compared to an equatorial one. This can be exploited to pick up new, favorable interactions with the protein target that were not possible with the non-fluorinated analog.
Experimental Protocols
To provide a practical basis for the claims made in this guide, the following are standard, validated protocols for determining the key physicochemical properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Principle: This method involves the gradual titration of a weakly basic compound (like piperidine) with a strong acid, while monitoring the solution's pH. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the steepest part of the titration curve.[12][13][14]
-
Procedure:
-
Preparation: Prepare a 1 mM solution of the test compound (e.g., this compound) in deionized water or a suitable co-solvent mixture.[13] Also prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[13]
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration: Place 20 mL of the test compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Add small, precise aliquots (e.g., 0.05 mL) of the 0.1 M HCl titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point.
-
Protocol 2: Determination of logP by the Shake-Flask Method
-
Principle: This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol (simulating a lipid environment) and a phosphate buffer at pH 7.4 (simulating physiological conditions).[15][16]
-
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.
-
Partitioning: In a glass vial, combine a known volume of the n-octanol phase and the aqueous phase containing the compound (e.g., a 1:1 volume ratio).
-
Equilibration: Shake or stir the vial vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[17]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: The logP is calculated as: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
-
Senior Application Scientist's Perspective and Conclusion
The decision to incorporate this compound in place of a standard piperidine ring is a strategic choice rooted in a deep understanding of medicinal chemistry principles. It is not merely an act of "decorating" a molecule but a targeted intervention to solve specific, predictable problems in drug development.
Decision Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. This compound | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Conformational Control in N-Substituted 4-Fluoropiperidines: A Comparative Guide
Topic: Conformational Analysis of N-Substituted 4-Fluoropiperidines Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the strategic introduction of fluorine into piperidine scaffolds is a high-value tactic to modulate pKa, lipophilicity (
This guide objectively compares the analytical methods used to determine these conformations (NMR vs. DFT vs. X-ray) and analyzes the performance of different N-substituents in shifting the axial/equatorial equilibrium. It provides researchers with the mechanistic insights and experimental protocols necessary to predict and verify the 3D structure of these bioisosteres.
Part 1: Mechanistic Drivers – The "Why" Behind the Conformation
To control the conformation, one must understand the competing forces. The equilibrium is a tug-of-war between classical sterics and stereoelectronic effects.
1. The Forces at Play
| Force | Direction of Pull | Mechanism |
| Steric Repulsion (A-Value) | Favors Equatorial F | Classical 1,3-diaxial repulsion. For F, this is weak (~0.25 kcal/mol) compared to Me (~1.70 kcal/mol). |
| Charge-Dipole Interaction | Favors Axial F | In protonated or positively charged amines ( |
| Hyperconjugation (Gauche Effect) | Favors Axial F | Interaction between the anti-periplanar |
| Solvation (Dipole Moment) | Variable | The equatorial conformer often has a higher dipole moment ( |
2. The Substituent Effect Comparison
The nature of the N-substituent is the primary "switch" for conformation.
-
Protonated Amines (N-H
): Strong Axial Preference due to charge-dipole attraction. -
Amides/Carbamates (N-Boc, N-Ac): Moderate Equatorial Preference (usually) due to
strain (allylic strain) between the N-substituent and the C2/C6 equatorial protons, which distorts the ring and weakens the stabilizing hyperconjugation for the axial F. However, this is solvent-dependent. -
Free Amines (N-H, N-Me): Mixed populations, often favoring Axial in non-polar solvents and Equatorial in polar solvents.
Part 2: Analytical Methodologies – Performance Comparison
How do you definitively assign the conformation? We compare the three standard approaches.
Comparison Matrix: NMR vs. DFT vs. X-Ray
| Feature | Solution NMR ( | DFT Computation (M06-2X) | X-Ray Crystallography |
| Primary Output | Coupling constants ( | Atomic coordinates, Bond angles | |
| Accuracy | High (Direct solution measurement) | Medium-High (Depends on solvent model) | High (For solid state only) |
| Throughput | Medium (Requires synthesis) | High (Virtual screening) | Low (Requires crystal growth) |
| Limitation | Fast exchange can yield averaged signals | PCM solvent models often underestimate specific solvation effects | Crystal packing forces may freeze a "minor" solution conformer |
| Verdict | Gold Standard for solution behavior | Essential for prediction & rationalization | Validation only (not predictive for solution) |
Part 3: Data Analysis & Diagnostic Values
1. The NMR "Fingerprint" (
)
The vicinal coupling constant between the fluorine at C4 and the protons at C3/C5 is the most reliable diagnostic tool.
-
Axial Fluorine (
):-
Anti-periplanar to
(180° dihedral). -
Result: Large coupling constant (
Hz ). -
Signal Appearance: Wide multiplet (typically
with large splitting).
-
-
Equatorial Fluorine (
):-
Gauche to both
and (60° dihedral). -
Result: Small coupling constant (
Hz ). -
Signal Appearance: Narrow multiplet.
-
2. Experimental Data Summary (Solvent & Substituent Effects)
Data synthesized from Nairoukh et al. (2020) and related literature.
| Compound | Solvent | Dominant Conformer | Diagnostic | |
| 4-F-Piperidine ( | Axial | +0.5 (Favors Ax) | ~35 Hz | |
| 4-F-Piperidine ( | Equatorial | -0.2 (Favors Eq) | ~15 Hz (Averaged) | |
| 4-F-Piperidinium ( | Gas Phase (Calc) | Axial | +3.0 (Strong Ax) | N/A |
| 4-F-Piperidinium ( | Equatorial | -1.0 (Favors Eq) | < 15 Hz | |
| N-TFA-4-F-Piperidine | Equatorial | -0.9 (Favors Eq) | ~10 Hz | |
| N-TFA-4-F-Piperidine | DMSO | Axial | +2.0 (Favors Ax) | ~38 Hz |
Critical Insight: Note the inversion for the N-TFA derivative. In non-polar chloroform, it is equatorial. In polar DMSO, it flips to axial.[1] This "Solvent Switch" is a unique property of fluorinated piperidines.
Part 4: Experimental Protocols
Protocol A: NMR Conformational Assignment
Objective: Determine the axial/equatorial ratio of an unknown N-substituted 4-fluoropiperidine.
-
Sample Preparation: Dissolve ~5 mg of compound in 0.6 mL of non-polar solvent (
or ). -
Acquisition:
-
Run
H NMR (min 16 scans) and F NMR (decoupled and coupled). -
Run
H- F HOESY (Heteronuclear Overhauser Effect Spectroscopy) if -values are ambiguous.
-
-
Analysis:
-
Solvent Scan (Optional): Repeat in
or to assess conformational flexibility.
Protocol B: Computational Prediction (DFT Workflow)
Objective: Predict conformational preference before synthesis.
-
Conformer Generation: Generate chair conformers for both Axial-F and Equatorial-F isomers.
-
Optimization:
-
Level of Theory: M06-2X / def2-QZVPP (High accuracy for non-covalent interactions).
-
Solvent Model: IEFPCM or SMD (Crucial! Gas phase calculations will fail to predict the dipole-driven equatorial shift in water).
-
-
Frequency Calculation: Ensure no imaginary frequencies. Calculate Gibbs Free Energy (
).[3] -
Comparison:
- .
-
If
, Axial is favored. -
If
, Equatorial is favored.
Part 5: Visualization of Signaling Pathways
Diagram 1: The Conformational Equilibrium & Driving Forces
Caption: The conformational equilibrium of 4-fluoropiperidines is determined by the balance between stabilizing stereoelectronic effects (favoring axial) and steric/solvation forces (favoring equatorial).[4]
Diagram 2: Analytical Workflow for Assignment
Caption: Decision tree for assigning fluorine conformation based on solution-state NMR coupling constants.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. Link
- Lankin, D. C., & Snyder, J. K. (1993). Conformational Analysis of 3-Fluoropiperidines. Journal of Organic Chemistry.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
San Fabian, J., Guilleme, J., & Diez, E. (1998).[5] Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.[5] (Source for Karplus relationship verification). Link
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Biological Efficacy of Chiral Fluoropiperidine Scaffolds
The biological efficacy of fluorinated piperidines is a cornerstone of modern medicinal chemistry, primarily used to modulate basicity (
While unsubstituted 4-fluoropiperidine is achiral (possessing a plane of symmetry), the term "this compound enantiomers" in drug development typically refers to chiral derivatives where the symmetry is broken (e.g., 3-amino-4-fluoropiperidine , 3-methyl-4-fluoropiperidine ) or is a nomenclature conflation with the inherently chiral 3-fluoropiperidine .
This guide provides a technical comparison of these chiral fluoropiperidine scaffolds, focusing on how stereochemistry and fluorine positioning ((R) vs (S), Axial vs Equatorial) dictate biological performance.
Executive Technical Summary
Fluorination of the piperidine ring is not merely a steric block; it is an electronic tuning tool. The efficacy of "this compound" enantiomers depends heavily on the gauche effect and dipole interactions with the protonated nitrogen.
-
This compound (Achiral Base): Used to block metabolic oxidation at the C4 position.
-
3-Fluoropiperidine (Chiral): The (3R) and (3S) enantiomers exhibit distinct
values (lowering basicity by ~1-2 units) and conformational locks, affecting membrane permeability and hERG binding. -
3,4-Disubstituted Systems (e.g., 3-Amino-4-Fluoro): These are the high-value "this compound" targets. The cis-fluorine prefers the axial orientation, creating a specific vector for hydrogen bonding within the active site.
Mechanistic Comparison: The Fluorine Effect
The biological superiority of one enantiomer over another in fluoropiperidines is often driven by the lowering of amine basicity (reducing phospholipidosis risk) and conformational locking .
A.
Modulation & Bioavailability
The introduction of fluorine reduces the
| Feature | Axial Fluorine (e.g., (3R)-3-F) | Equatorial Fluorine (e.g., (3S)-3-F) | Biological Impact |
| Dipole Alignment | C-F bond is antiparallel to the | C-F bond is gauche/parallel to the lone pair. | Axial F stabilizes the protonated amine less than equatorial, but often results in a higher |
| Lipophilicity ( | Generally lower. | Generally higher. | Equatorial isomers often show better CNS penetration. |
| hERG Inhibition | Reduced affinity. | Higher affinity. | Axial F is preferred to reduce cardiotoxicity risk (e.g., MK-0731 case study). |
B. Conformational Locking (The Gauche Effect)
In 3-amino-4-fluoropiperidines , the interaction between the fluorine and the adjacent amine/ammonium group dictates the ring pucker.
-
Key Insight: The cis-3,4-isomer often locks the fluorine in the axial position to maximize the favorable electrostatic interaction between
and . This "pre-organized" conformation reduces the entropic penalty of binding to a receptor.
Critical Data: Efficacy Benchmarks
The following data summarizes the impact of chirality on biological parameters, derived from optimization studies of KSP inhibitors and T-type
Table 1: Comparative Efficacy of Fluoropiperidine Variants
| Scaffold Variant | Chirality | Metabolic Stability ( | Primary Application | |
| Unsubstituted Piperidine | Achiral | ~11.0 | Low (C4 oxidation) | General Linker (High Tox Risk) |
| This compound | Achiral | ~9.6 | High (Blocked C4) | Metabolic Blocker |
| 3-Fluoropiperidine | (3S) / (3R) | ~8.4 - 9.0 | Medium | |
| 3-Amino-4-Fluoropiperidine | (3R,4R) vs (3S,4S) | ~7.5 - 8.2 | High | Peptidomimetics / GPCR Ligands |
Case Study Highlight (MK-0731): In the development of Kinesin Spindle Protein (KSP) inhibitors, Merck researchers found that introducing a fluorine at the 3-position (chiral) modulated the
to ~7.6 (Axial F) vs 6.6 (Equatorial F).[1] The Axial-F enantiomer demonstrated superior cellular efficacy and reduced P-gp efflux compared to the des-fluoro or equatorial analogs.
Experimental Protocols
To evaluate these enantiomers, a rigorous workflow of synthesis, separation, and assay is required.
Protocol A: Kinetic Resolution of 3,4-Disubstituted Fluoropiperidines
Objective: Isolate enantiopure (3R,4R)-3-amino-4-fluoropiperidine for binding assays.
-
Starting Material: Racemic trans-N-Boc-3-amino-4-fluoropiperidine.
-
Resolution Step:
-
Dissolve racemate in tert-amyl alcohol.
-
Add Lipase PS Amano IM (immobilized).
-
Add vinyl acetate (acyl donor). Incubate at 30°C for 24h.
-
Mechanism:[1] The enzyme selectively acetylates the (3R,4R) amine, leaving the (3S,4S) amine free.
-
-
Separation:
-
Filter the enzyme.
-
Perform Acid-Base extraction. The free amine (S,S) extracts into aqueous HCl; the amide (R,R) remains in organic phase.
-
-
Verification: Analyze via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA 90:10:0.1).
Protocol B:
Determination (Potentiometric Titration)
Objective: Quantify the electronic influence of the fluorine stereochemistry.
-
Prepare a 10 mM solution of the fluoropiperidine enantiomer in 0.15 M KCl (ionic strength adjustor).
-
Titrate with 0.1 M HCl / 0.1 M KOH under inert
atmosphere at 25°C. -
Data Processing: Use the Bjerrum plot method to determine the ionization constant.
-
Validation: Compare against a piperidine standard (
). A shift of >1.5 units confirms the inductive effect of the fluorine.
Visualizing the Mechanism
The following diagram illustrates the decision logic for selecting a specific fluoropiperidine enantiomer based on drug design goals (
Caption: Decision matrix for selecting Fluoropiperidine scaffolds. The choice of enantiomer (Axial vs Equatorial) critically fine-tunes physicochemical properties.
References
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Link
-
Shipe, W. D., et al. (2008). Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry. Link
-
Nairoukh, Z., et al. (2020).[2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal. Link
-
BenchChem. (n.d.). tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate Product Guide. Link
Sources
4-Fluoropiperidine: Experimental vs. Predicted pKa & Conformational Analysis
Topic: Experimental vs. Predicted pKa Values of 4-Fluoropiperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the strategic introduction of fluorine is a ubiquitous tactic to modulate basicity, lipophilicity (LogP), and metabolic stability. This compound represents a critical case study where simple inductive rules clash with complex conformational stereoelectronics.
While unsubstituted piperidine exhibits a pKa of 11.22 , the introduction of a fluorine atom at the 4-position significantly lowers the basicity. However, the experimental pKa (~9.4 ) often deviates from computational predictions that fail to account for the specific solvation-dependent axial preference of the fluorine substituent. This guide analyzes the discrepancy between experimental and predicted values, elucidates the "Axial Fluorine Effect," and provides robust protocols for empirical determination.
The Data Landscape: Experimental vs. Predicted[1][2][3][4][5]
The basicity of this compound is governed by two opposing forces: the electron-withdrawing inductive effect ($ -I $) of the fluorine, which lowers the pKa, and the stabilizing charge-dipole interaction in the protonated species, which can modulate this reduction depending on conformation.
Comparative Data Table
| Parameter | Value | Source/Method | Notes |
| Experimental pKa | 9.40 | ChEMBL / PubChem [1] | Determined via potentiometric titration in aqueous media. |
| Reference pKa | 11.22 | Piperidine Control | Baseline basicity without electron withdrawal. |
| Predicted pKa | 9.05 – 9.30 | ACD/Labs Percepta [2] | Algorithms often overestimate the inductive drop. |
| Predicted pKa | ~9.19 | ChemAxon / Marvin [2] | Fragment-based prediction; accuracy varies with training set. |
| -1.82 | (Exp - Ref) | The net "cost" of adding the 4-F atom. |
Critical Insight: Most standard prediction algorithms (Hammett-based or fragment-based) accurately predict the direction of the shift (lower pKa) but often struggle with the magnitude because they treat the piperidine ring as a static average rather than a dynamic equilibrium of conformers.
Theoretical Framework: The "Axial Fluorine" Anomaly
To understand why this compound behaves differently than predicted, one must look beyond the 2D structure. The molecule exists in equilibrium between two chair conformations: one where the fluorine is equatorial and one where it is axial .[1]
-
Neutral State: The equatorial conformer is generally favored due to steric avoidance (1,3-diaxial interactions), though the "gauche effect" can stabilize the axial form.
-
Protonated State (Cation): The axial conformer becomes significantly stabilized.
-
Mechanism: A favorable through-space electrostatic interaction (Charge-Dipole) occurs between the antiparallel $ C-F $ bond and the $ N^+-H $ bond.
-
Result: This stabilization of the conjugate acid makes the molecule more basic (higher pKa) than if the fluorine were locked in the equatorial position (where the dipole alignment is unfavorable).
-
Visualization: Conformational Equilibrium & Basicity
The following diagram illustrates the thermodynamic cycle influencing the pKa.
Figure 1: Conformational equilibrium of this compound. The green box highlights the stabilized protonated axial form, which drives the experimental pKa higher than purely inductive predictions.
Experimental Protocols
For drug discovery applications, relying on predictions is insufficient. The following protocols define the industry standard for validating pKa.
Method A: Potentiometric Titration (Gold Standard)
This method is self-validating and provides the highest accuracy for aqueous pKa determination.
Reagents:
-
Analyte: this compound hydrochloride (>98% purity).
-
Titrant: 0.1 M KOH (standardized against KHP).
-
Solvent: Degassed HPLC-grade water (CO2-free).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).
Workflow:
-
Calibration: Calibrate the glass electrode using a 3-point buffer system (pH 4.01, 7.00, 10.01).
-
Blank Titration: Titrate the solvent/electrolyte blank to determine carbonate contamination levels.
-
Sample Titration: Dissolve this compound HCl (~5 mM) in 20 mL of 0.15 M KCl.
-
Data Acquisition: Titrate with 0.1 M KOH under inert gas (Ar or N2) purge. Record pH vs. Volume.
-
Analysis: Use the Bjerrum plot or Gran plot method to determine the equivalence point and calculate pKa.
Method B: 19F-NMR pH Titration (Structural Validation)
This method is superior when distinguishing between conformers or when the sample has low solubility.
Workflow:
-
Preparation: Prepare a series of buffered D2O solutions ranging from pH 6 to pH 12.
-
Acquisition: Add this compound to each buffer. Acquire 19F-NMR spectra.
-
Observation: The chemical shift (
) will drift as the protonation state changes. -
Calculation: Plot
vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation.-
Note: The coupling constants (
) can also be analyzed to quantify the axial/equatorial ratio at each pH.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the potentiometric determination of pKa.
Application in Drug Design[7]
Understanding the exact pKa of this compound allows for precise "tuning" of physicochemical properties:
-
Bioisosterism: It serves as a metabolically stable bioisostere of piperidine. The fluorine blocks the 4-position from oxidative metabolism (CYP450) without abolishing basicity.
-
Permeability: The lower pKa (9.4 vs 11.2) increases the fraction of neutral species at physiological pH (7.4).
-
Piperidine at pH 7.4: ~99.9% Ionized (Low Permeability).
-
This compound at pH 7.4: ~99.0% Ionized. While still high, the shift brings it closer to the "permeability window" when further substituted.
-
-
hERG Avoidance: Reducing the basicity of amines is a proven strategy to reduce affinity for the hERG potassium channel, thereby mitigating cardiotoxicity risks [5].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759159, this compound. Retrieved from [Link]
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(60). Retrieved from [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27). Retrieved from [Link]
-
ACD/Labs. pKa Prediction Software (Percepta Platform).[2][3] Retrieved from [Link]
-
Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of 4-Fluoropiperidine Analogs: Mitigating Off-Target Effects in Drug Discovery
For researchers, scientists, and drug development professionals, the 4-fluoropiperidine moiety is a valuable tool in the medicinal chemist's arsenal. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to confer favorable pharmacokinetic properties.[1] The strategic addition of a fluorine atom can further enhance a molecule's profile by modulating basicity, metabolic stability, and target affinity.[2][3] However, this modification also necessitates a thorough investigation of the compound's cross-reactivity to ensure safety and selectivity. This guide provides an in-depth comparison of this compound analogs, supported by experimental data and detailed protocols, to aid in the design of more selective and effective therapeutics.
The Influence of Fluorine on Piperidine's Biological Activity
The introduction of a fluorine atom to the piperidine ring, particularly at the 4-position, can have a profound impact on the molecule's physicochemical properties. This is primarily due to fluorine's high electronegativity, which can alter the pKa of the basic nitrogen atom.[4] This modulation of basicity can, in turn, influence the compound's interaction with its intended target and, crucially, its potential off-targets.[5]
One of the most significant advantages of this strategic fluorination is the potential to mitigate off-target effects, particularly at the hERG potassium ion channel.[4] Blockade of the hERG channel is a major cause of drug-induced cardiac arrhythmias, and molecules with basic nitrogen atoms are often more promiscuous in their binding.[4] By lowering the pKa of the piperidine nitrogen, the incorporation of fluorine can disrupt the key interactions required for hERG binding, thereby enhancing the cardiovascular safety profile of the drug candidate.[4]
Caption: Influence of 4-fluorination on piperidine properties.
Designing a Cross-Reactivity Study: A Systematic Approach
To comprehensively assess the selectivity of a this compound analog, a systematic cross-reactivity study is essential. A common and effective strategy is to screen the compound against a panel of known off-targets, such as the SafetyScreen44 panel offered by Eurofins Discovery.[1][6] This panel includes a diverse range of receptors, ion channels, and enzymes that are frequently implicated in adverse drug reactions.[7][8]
The initial screen is typically performed at a single high concentration, often 10 µM, to identify any significant interactions.[6] If a compound exhibits more than 50% inhibition or stimulation of a particular target, it is considered a "hit" and warrants further investigation through concentration-response studies to determine its potency (e.g., IC50 or Ki value).[6]
Caption: A typical workflow for cross-reactivity screening.
Comparative Analysis of this compound Analogs: A Data-Driven Perspective
| Compound Class | Target | Non-Fluorinated Analog (Ki, nM) | This compound Analog (Ki, nM) | Fold Change in Affinity | Reference |
| Dopamine Transporter Ligand | Dopamine Transporter (DAT) | Varies with N-substituent | 0.7 (for a specific analog) | Varies | [9] |
| Sigma-1 Receptor Ligand | Sigma-1 Receptor (S1R) | 3.2 (for a potent analog) | Weak affinity for a 4-fluorophenyl derivative | Significant Decrease | [10] |
| Opioid Receptor Ligand | µ Opioid Receptor (MOR) | 6.3 (Morphine) | Varies with analog (4-12) | Varies | [11] |
| Opioid Receptor Ligand | δ Opioid Receptor (DOR) | 171 (Morphine) | Varies with analog (4-12) | Varies | [11] |
Note: The data presented in this table is a composite from different studies and should be interpreted with caution. The specific substitutions on the piperidine ring and the overall molecular scaffold significantly influence binding affinity.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Off-Target Screening
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor.
-
Test Compound: The this compound analog of interest.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well Plates.
-
Filter Mats: e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of Components:
-
Total Binding Wells: Add the radioligand at a concentration at or below its Kd.[12]
-
Non-specific Binding Wells: Add the radioligand and a high concentration of the unlabeled control ligand.
-
Test Compound Wells: Add the radioligand and serial dilutions of the this compound analog.
-
-
Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction. The final assay volume is typically 250 µL.[13]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[13]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filter mats.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
hERG Radioligand Binding Assay
This assay specifically assesses the potential of a compound to block the hERG potassium channel.
Materials:
-
hERG Membrane Preparation: Membranes from cells expressing the hERG channel.
-
Radioligand: e.g., [3H]-Astemizole.[14]
-
Test Compound: The this compound analog.
-
Non-specific Binding Control: A high concentration of an unlabeled hERG blocker (e.g., astemizole).[14]
-
Assay Buffer and Equipment: As described in the general radioligand binding assay protocol.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the hERG membrane preparation (e.g., 10 µg per well), [3H]-Astemizole, and either buffer (for total binding), unlabeled astemizole (for non-specific binding), or the test compound.[14]
-
Incubation: Incubate for 1-2 hours.[14]
-
Filtration and Washing: Transfer the reaction to a PEI-precoated filter plate and wash.[14]
-
Counting and Analysis: Dry the plate, add scintillation fluid, and count the radioactivity. Analyze the data as described in the general protocol to determine the compound's affinity for the hERG channel.
Conclusion
The strategic incorporation of a fluorine atom at the 4-position of a piperidine ring can be a highly effective strategy for improving the selectivity and safety profile of drug candidates. By understanding the underlying physicochemical principles and employing systematic cross-reactivity screening, researchers can rationally design this compound analogs with a reduced likelihood of off-target effects. The experimental protocols provided in this guide offer a framework for conducting these crucial studies, ultimately contributing to the development of safer and more effective medicines.
References
- PubMed. Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Available from: [Link]
- bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Available from: [Link]
- Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available from: [Link]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
- PMC - NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]
- PMC - PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]
- PMC - NIH. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available from: [Link]
- YouTube. Eurofins Discovery Safety Pharmacology Portfolio. Available from: [Link]
- ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... Available from: [Link]
- PubChem - NIH. This compound | C5H10FN | CID 2759159. Available from: [Link]
- ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
- Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]
- ResearchGate. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide | Request PDF. Available from: [Link]
- PMC - PubMed Central. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro. Available from: [Link]
- ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds | Request PDF. Available from: [Link]
- OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]
- MDPI. Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Available from: [Link]
- ResearchGate. Tuning the conformational behavior of 4‐methylpiperidine analogues by.... Available from: [Link]
- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]
- RSC Publishing. in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. Available from: [Link]
- ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available from: [Link]
- ResearchGate. Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties.. Available from: [Link]
- PubMed. hERG toxicity assessment: Useful guidelines for drug design. Available from: [Link]
- PMC - NIH. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]
- MDPI. Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. Available from: [Link]
- PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available from: [Link]
- European Pharmaceutical Review. In vitro safety pharmacology profiling. Available from: [Link]
- PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
- ResearchGate. Screening of the fluorination conditions a | Download Table. Available from: [Link]
- NCBI Bookshelf. Analyzing Kinetic Binding Data - Assay Guidance Manual. Available from: [Link]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
- Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
- PubMed. Fluorinated molecules as drugs and imaging agents in the CNS. Available from: [Link]
- ELISA kit. Antibody Cross Reactivity And How To Avoid It?. Available from: [Link]
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- International Journal of Pharmacy and Pharmaceutical Sciences. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
- FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
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- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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The Strategic Impact of Fluorination on a Privileged Scaffold: A Comparative ADME Guide to 4-Fluoropiperidine and Piperidine
In the landscape of medicinal chemistry, the piperidine ring stands as a titan. Its prevalence in clinically approved drugs is a testament to its utility as a versatile scaffold that can confer favorable physicochemical properties, including aqueous solubility and basicity, which are crucial for target engagement and pharmacokinetic performance. However, the optimization of a lead candidate is a game of inches, where subtle molecular modifications can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
One of the most powerful strategies in the medicinal chemist's toolbox is selective fluorination. The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides an in-depth comparison of the anticipated ADME properties of 4-fluoropiperidine against its parent, piperidine. While direct, head-to-head experimental ADME data for these simple fragments is not extensively published—a notable point for researchers working with novel fragments—we can leverage established physicochemical principles and standard ADME assays to build a predictive and instructive comparison. This analysis will illuminate the causal links between a single fluorine substitution and the resulting pharmacokinetic potential, providing a framework for rational drug design.
Physicochemical Properties: The Foundation of ADME Behavior
The journey of a drug through the body is governed by its fundamental physicochemical properties. Basicity (pKa) and lipophilicity (LogP/LogD) are two of the most critical parameters that dictate how a molecule will interact with biological membranes, proteins, and metabolizing enzymes.
| Property | Piperidine | This compound | Causality of the Difference |
| Molecular Weight ( g/mol ) | 85.15 | 103.14[1] | Addition of a fluorine atom. |
| pKa | 11.22[2] | 9.4[1] | The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the sigma bonds of the ring, pulling electron density away from the nitrogen. This reduces the basicity of the nitrogen's lone pair, making it less available to accept a proton and thus lowering the pKa. |
| LogP (Octanol-Water) | 0.84[2] | ~0.7 (Predicted) | The introduction of fluorine generally increases lipophilicity. However, in this small, polar molecule, the inductive effect can also influence the molecule's interaction with water. Most prediction models show a slight decrease or similar LogP value for this compound compared to piperidine, reflecting a complex interplay of effects. For this guide, we will consider them to have broadly similar lipophilicity. |
Comparative ADME Profile Assessment
Based on these fundamental physicochemical differences, we can predict how the two scaffolds will behave in key ADME assays.
Absorption and Membrane Permeability
Oral absorption is largely dependent on a molecule's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[3]
-
Piperidine : With its high pKa of 11.22, piperidine will be almost completely protonated and positively charged at the physiological pH of the intestine (approx. 6.5-7.4). This high degree of ionization significantly hinders its ability to passively diffuse across the lipid bilayer of intestinal cells, suggesting low to moderate permeability .
-
This compound : The lower pKa of 9.4 means that at intestinal pH, a greater fraction of this compound will exist in its neutral, uncharged form compared to piperidine. It is the neutral form that more readily crosses cell membranes.[4] Therefore, this compound is predicted to have superior passive permeability compared to its non-fluorinated counterpart.
This difference in ionization state is a prime example of how strategic fluorination can be used to modulate pKa into a more favorable range for oral absorption.[5]
Distribution and Plasma Protein Binding (PPB)
Once absorbed, a drug's distribution is influenced by its tendency to bind to plasma proteins like albumin.[6] Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted.[4]
-
Prediction for Both Compounds : Both piperidine and this compound are small, relatively polar molecules. Generally, such compounds exhibit low plasma protein binding .[2] The slight difference in their lipophilicity is unlikely to cause a major divergence in their PPB profiles. Experimental validation using equilibrium dialysis is always recommended.
Metabolism and Metabolic Stability
The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. In vitro assays using human liver microsomes (HLM) are commonly used to assess metabolic stability.
-
Piperidine : The piperidine ring itself is relatively stable, but it can be a substrate for cytochrome P450 (CYP) enzymes.[7] Potential metabolic pathways include oxidation at carbons adjacent to the nitrogen or N-dealkylation if substituted.
-
This compound : The introduction of fluorine at the 4-position serves as a "metabolic block." The carbon-fluorine bond is exceptionally strong (bond energy >100 kcal/mol) and resistant to CYP-mediated oxidative cleavage. This effectively prevents metabolism at that site, a common strategy to enhance metabolic stability and prolong a drug's duration of action. The primary metabolic routes would be forced to other positions on the ring or the nitrogen itself. This leads to a prediction of higher metabolic stability for this compound.
Potential for Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting drug-drug interactions.[8]
-
Prediction for Both Compounds : As small, simple fragments, neither piperidine nor this compound is expected to be a potent inhibitor of major CYP isoforms. The basic nitrogen can interact with the heme iron in the active site of CYPs, but high-affinity binding and potent inhibition are more commonly associated with larger, more complex structures. However, this must be confirmed experimentally, as even weak inhibition can be problematic if the drug is administered at high doses.
Summary of Predicted ADME Properties
| ADME Parameter | Piperidine | This compound | Rationale / Key Assay |
| Permeability | Low to Moderate | Moderate to High | Lower pKa of 4-FP increases the neutral fraction at intestinal pH, favoring passive diffusion. (Caco-2 Assay) |
| Metabolic Stability | Moderate | High | The C-F bond at the 4-position acts as a metabolic block, preventing oxidative metabolism at that site. (Liver Microsome Stability Assay) |
| Plasma Protein Binding | Low | Low | Both are small, polar molecules with low lipophilicity. (Equilibrium Dialysis) |
| CYP450 Inhibition | Low | Low | Small, simple structures are unlikely to be potent inhibitors. (CYP Inhibition Assay) |
Experimental Protocols for ADME Assessment
To validate these predictions, researchers must employ a suite of standardized in vitro assays. The following sections provide the foundational methodologies.
Caco-2 Permeability Assay
This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for 21-25 days to form a confluent, differentiated monolayer with functional tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Experiment Initiation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound (e.g., at 10 µM) is then added to the apical (donor) compartment.
-
Sampling: The plate is incubated at 37°C, and samples are collected from the basolateral (receiver) compartment at various time points (e.g., 60, 120 minutes).
-
Quantification: The concentration of the test compound in the receiver compartment samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay determines the rate of metabolism of a compound by incubating it with HLM, which are rich in CYP enzymes.
Caption: Microsomal Stability Assay Workflow.
Step-by-Step Methodology:
-
Incubation Preparation: The test compound (e.g., 1 µM) is added to a solution containing HLM in a phosphate buffer.
-
Reaction Initiation: The mixture is pre-warmed to 37°C, and the metabolic reaction is initiated by the addition of the enzyme cofactor NADPH.
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins.
-
Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½), which is then used to determine the intrinsic clearance (CLint).
Conclusion and Field-Proven Insights
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for a reason. As this comparative guide illustrates, the simple substitution of a hydrogen atom with fluorine on the piperidine scaffold at the 4-position leads to a significant and beneficial modulation of pKa. This single change is predicted to cascade through the ADME profile, most notably by enhancing membrane permeability and blocking a potential site of metabolism.
For the researcher in drug discovery, the takeaway is twofold. First, fluorination is a powerful tool for fine-tuning the pharmacokinetic properties of lead compounds containing basic amine scaffolds like piperidine. Second, even for the simplest fragments, a robust understanding of fundamental physicochemical principles allows for the construction of strong, testable hypotheses about a molecule's in vivo fate. While in silico predictions are invaluable for prioritizing compounds, the self-validating system of in vitro ADME testing, using the standardized protocols described herein, remains the ultimate arbiter of a compound's potential. The judicious application of these principles and protocols enables a more efficient and rational path toward the development of safe and effective medicines.
References
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Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2759159, this compound. [Link]
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PubMed. Caco-2 cell permeability assays to measure drug absorption. [Link]
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Wikipedia. Plasma protein binding. [Link]
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YouTube. plasma protein binding & the free drug hypothesis. [Link]
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PubMed Central. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2759159, this compound. [Link]
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YouTube. plasma protein binding & the free drug hypothesis. [Link]
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Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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PubMed. Caco-2 cell permeability assays to measure drug absorption. [Link]
-
Wikipedia. Plasma protein binding. [Link]
-
PubMed Central. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
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Bienta. CYP450 inhibition assay (fluorogenic). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
